molecular formula C10H14N2 B8011850 3-(Amino(cyclopropyl)methyl)aniline

3-(Amino(cyclopropyl)methyl)aniline

Cat. No.: B8011850
M. Wt: 162.23 g/mol
InChI Key: FPQAZCNCWNRDOC-UHFFFAOYSA-N
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Description

3-(Amino(cyclopropyl)methyl)aniline is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Amino(cyclopropyl)methyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Amino(cyclopropyl)methyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[amino(cyclopropyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQAZCNCWNRDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Amino(cyclopropyl)methyl)aniline: Strategies and Methodologies for a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(Amino(cyclopropyl)methyl)aniline, a valuable bifunctional building block in contemporary drug discovery and development. The presence of a primary aniline, a chiral aminomethyl group, and a cyclopropyl moiety imparts a unique three-dimensional architecture and desirable physicochemical properties to molecules incorporating this scaffold. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of starting materials, reaction mechanisms, and step-by-step protocols.

Strategic Overview: A Multi-Step Approach

The synthesis of 3-(Amino(cyclopropyl)methyl)aniline is most effectively approached through a multi-step sequence commencing with the formation of a suitable aromatic ketone precursor. A logical and convergent strategy involves the initial synthesis of cyclopropyl(3-nitrophenyl)methanone, which serves as a key intermediate. This nitro-ketone can then be elaborated to the target molecule through a series of reduction and amination steps. This approach allows for the introduction of the necessary functional groups in a controlled manner.

The overall synthetic strategy can be visualized as follows:

Synthetic_Strategy Start Commercially Available Starting Materials Step1 Synthesis of Cyclopropyl Phenyl Ketone Start->Step1 Step2 Nitration Step1->Step2 Intermediate1 Cyclopropyl(3-nitrophenyl)methanone Step2->Intermediate1 Step3 Reduction of Nitro Group Intermediate1->Step3 Intermediate2 (3-Aminophenyl)(cyclopropyl)methanone Step3->Intermediate2 Step4 Reductive Amination Intermediate2->Step4 FinalProduct 3-(Amino(cyclopropyl)methyl)aniline Step4->FinalProduct

Caption: Overall synthetic strategy for 3-(Amino(cyclopropyl)methyl)aniline.

Part 1: Synthesis of the Key Intermediate: Cyclopropyl(3-nitrophenyl)methanone

The synthesis of the crucial intermediate, cyclopropyl(3-nitrophenyl)methanone, can be achieved via two primary routes, each with its own set of advantages and challenges.

Route A: Friedel-Crafts Acylation of Benzene followed by Nitration

This classical approach involves the initial synthesis of cyclopropyl phenyl ketone, followed by electrophilic aromatic substitution to introduce the nitro group.

Step 1.1: Friedel-Crafts Acylation of Benzene

The reaction of benzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields cyclopropyl phenyl ketone.

Experimental Protocol: Synthesis of Cyclopropyl Phenyl Ketone

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60 °C for 3 hours. The evolution of HCl gas should be observed.

  • Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.

Step 1.2: Nitration of Cyclopropyl Phenyl Ketone

The subsequent nitration of cyclopropyl phenyl ketone introduces a nitro group onto the aromatic ring. It is important to note that this reaction yields a mixture of ortho, meta, and para isomers due to the ortho,para-directing effect of the acyl group being overcome by the meta-directing influence under strongly acidic nitrating conditions. The desired meta-isomer must be separated from the mixture.

Experimental Protocol: Nitration of Cyclopropyl Phenyl Ketone

  • In a flask cooled to 0 °C, slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10 °C during the addition. This generates acetyl nitrate in situ.

  • In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared acetyl nitrate solution dropwise to the solution of cyclopropyl phenyl ketone, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash with water (100 mL), 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a mixture of nitro isomers.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropyl(3-nitrophenyl)methanone isomer.[1]

Route B: Friedel-Crafts Acylation of Nitrobenzene

A more direct, yet often lower-yielding, approach is the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride. The strong deactivating effect of the nitro group makes this reaction challenging.

Experimental Protocol: Friedel-Crafts Acylation of Nitrobenzene

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend aluminum chloride (AlCl₃) (1.5-2.0 equivalents) in dry nitrobenzene (which acts as both solvent and reactant).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add cyclopropanecarbonyl chloride (1.0-1.2 equivalents) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Part 2: Synthesis of (3-Aminophenyl)(cyclopropyl)methanone

With cyclopropyl(3-nitrophenyl)methanone in hand, the next step is the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with the choice often depending on scale and functional group tolerance.

Commonly Used Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acetic acid, are effective for this reduction.

Experimental Protocol: Reduction of Cyclopropyl(3-nitrophenyl)methanone

  • In a round-bottom flask, dissolve cyclopropyl(3-nitrophenyl)methanone (1.91 g, 10 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (11.3 g, 50 mmol) to the solution.

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-aminophenyl)(cyclopropyl)methanone. This intermediate can often be used in the next step without further purification.

Part 3: Reductive Amination to 3-(Amino(cyclopropyl)methyl)aniline

The final and crucial step is the conversion of the ketone functionality of (3-aminophenyl)(cyclopropyl)methanone into the desired primary amine. This is typically achieved through reductive amination. Several methods are available, with the Leuckart-Wallach reaction and the reduction of an oxime intermediate being two prominent choices.

Method A: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3][4][5] This one-pot reaction is driven by heat.

Leuckart_Wallach Ketone (3-Aminophenyl)(cyclopropyl)methanone Imine Iminium Ion Intermediate Ketone->Imine Ammonia Addition & Dehydration Reagents Ammonium Formate (or Formamide) Heat Reagents->Imine Hydride Formate (Hydride Source) Reagents->Hydride Product 3-(Amino(cyclopropyl)methyl)aniline Imine->Product Reduction Hydride->Product

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart-Wallach Reaction

  • In a round-bottom flask equipped with a reflux condenser, place (3-aminophenyl)(cyclopropyl)methanone (1.61 g, 10 mmol) and ammonium formate (3.78 g, 60 mmol).

  • Heat the mixture to 160-180 °C for 4-6 hours.

  • Cool the reaction mixture and add 10% aqueous sodium hydroxide solution until the mixture is basic.

  • Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude amine by column chromatography on silica gel or by distillation under reduced pressure to afford 3-(amino(cyclopropyl)methyl)aniline.

Method B: Formation and Reduction of an Oxime Intermediate

An alternative two-step approach involves the formation of an oxime from the ketone, followed by its reduction to the primary amine. This method can sometimes offer milder reaction conditions compared to the Leuckart-Wallach reaction.

Step 3.1: Oximation of (3-Aminophenyl)(cyclopropyl)methanone

The ketone is reacted with hydroxylamine to form the corresponding oxime.

Experimental Protocol: Oximation

  • Dissolve (3-aminophenyl)(cyclopropyl)methanone (1.61 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add a solution of sodium hydroxide (0.6 g, 15 mmol) in water (5 mL) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime.

Step 3.2: Reduction of the Oxime

The oxime is then reduced to the primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.[6]

Experimental Protocol: Oxime Reduction

  • In a dry three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (0.57 g, 15 mmol) in anhydrous diethyl ether (50 mL).

  • Dissolve the oxime from the previous step (10 mmol) in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-(amino(cyclopropyl)methyl)aniline.

  • Purify the product by column chromatography or distillation.

Data Summary

CompoundStarting Material(s)Key ReagentsTypical YieldPurity
Cyclopropyl phenyl ketoneBenzene, Cyclopropanecarbonyl chlorideAlCl₃GoodHigh
Cyclopropyl(3-nitrophenyl)methanoneCyclopropyl phenyl ketoneFuming HNO₃, Acetic anhydrideModerateHigh
(3-Aminophenyl)(cyclopropyl)methanoneCyclopropyl(3-nitrophenyl)methanoneSnCl₂·2H₂O, EtOHGood to HighHigh
3-(Amino(cyclopropyl)methyl)aniline (Method A)(3-Aminophenyl)(cyclopropyl)methanoneAmmonium formateModerateGood
3-(Amino(cyclopropyl)methyl)aniline (Method B)(3-Aminophenyl)(cyclopropyl)methanoneHydroxylamine·HCl, NaOH; then LiAlH₄ModerateGood

Conclusion

The synthesis of 3-(amino(cyclopropyl)methyl)aniline is a multi-step process that can be achieved through well-established organic transformations. The choice of a specific route and reaction conditions will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The methods outlined in this guide provide a solid foundation for researchers and scientists to access this important building block for the development of novel therapeutics and other advanced materials. Careful optimization of each step will be crucial for achieving high overall yields and purity.

References

  • Felkin, H., & Thouvenot, R. (1975). A convenient and general method for the reduction of oximes to amines. Tetrahedron Letters, 16(18), 1469-1472.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Wallach, O. (1893). Ueber die Einwirkung von Formaldehyd auf Amine. Berichte der deutschen chemischen Gesellschaft, 26(2), 1996-2003.
  • Leuckart, R. (1885). Ueber eine neue Synthese von Aminen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344.
  • Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Chemical Reviews, 48(1), 67-85.
  • Kolb, V. M., Kuffel, A. C., & Lais, H. K. (1984). Nitration of ketones with acetyl nitrate. The Journal of Organic Chemistry, 49(15), 2771-2775.

Sources

An In-Depth Technical Guide to the Stability and Storage of 3-(Amino(cyclopropyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Amino(cyclopropyl)methyl)aniline, a key intermediate in pharmaceutical synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of this compound throughout its lifecycle. The insights are synthesized from established principles of organic chemistry, data on analogous structures, and best practices in pharmaceutical stability testing.

Chemical Profile and Inherent Stability Characteristics

3-(Amino(cyclopropyl)methyl)aniline incorporates three key structural features that dictate its stability: a primary aromatic amine (the aniline moiety), a primary aliphatic amine, and a strained cyclopropyl ring. Understanding the interplay of these functional groups is paramount to predicting and mitigating degradation.

  • The Aniline Moiety: The aromatic amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This oxidation often leads to the formation of colored impurities, such as nitro and nitroso compounds, and can result in polymerization.[1] The basicity of the aromatic amine is reduced due to the delocalization of the nitrogen lone pair into the aromatic ring.[2]

  • The Cyclopropylmethylamine Moiety: The primary aliphatic amine is more basic than its aromatic counterpart. The cyclopropane ring, with its inherent high ring strain (approximately 27 kcal/mol), introduces a degree of reactivity.[3] While generally stable under standard conditions, the ring can be susceptible to cleavage under harsh acidic or oxidative conditions.[4][5] The amine group itself can act as a nucleophile.[3]

  • Overall Molecular Structure: The presence of two amine groups with differing basicities means the molecule's overall stability and degradation pathways can be significantly influenced by pH.[6][7]

Table 1: Physicochemical Properties of a Related Compound, (S)-3-(amino(cyclopropyl)methyl)aniline

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂[8]
Molecular Weight162.23[8]
StorageSealed in dry, 2-8℃[8]

Potential Degradation Pathways

Based on the functional groups present, 3-(Amino(cyclopropyl)methyl)aniline is susceptible to several degradation pathways. A proactive understanding of these pathways is crucial for developing stability-indicating analytical methods and appropriate storage protocols.

Degradation_Pathways Potential Degradation Pathways of 3-(Amino(cyclopropyl)methyl)aniline cluster_main cluster_degradation A 3-(Amino(cyclopropyl)methyl)aniline B Oxidative Degradation (Nitroso, Nitro, Azo compounds, Polymerization) A->B O₂, Light, Metal Ions C Photodegradation (Ring Hydroxylation, Deamination) A->C UV/Visible Light D Hydrolytic Degradation (pH dependent) A->D H₂O, Acid/Base E Thermal Degradation (Decomposition) A->E High Temperature

Caption: Potential degradation pathways for 3-(Amino(cyclopropyl)methyl)aniline.

Oxidative Degradation

This is often the primary degradation pathway for anilines.[9] The amino group on the aromatic ring is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen and catalyzed by light or metal ions. Potential oxidative degradation products include:

  • Nitroso and Nitro Derivatives: Formation of these compounds often leads to discoloration (yellow to brown).

  • Azo Compounds: Dimerization can occur, leading to the formation of colored azo compounds.

  • Polymerization: Complex polymeric materials can form, especially under more severe oxidative conditions.

The cyclopropylmethylamine moiety may also undergo oxidation, potentially leading to ring-opened products, although this is generally less facile than oxidation of the aniline ring.

Photodegradation

Aromatic amines are known to be sensitive to light, particularly in the UV spectrum.[9] Photodegradation can proceed through various mechanisms, including the generation of reactive oxygen species that can attack the molecule.[9] This can lead to:

  • Hydroxylation of the aromatic ring.

  • Deamination or cleavage of the C-N bond.

  • Further oxidation and eventual mineralization under prolonged exposure.

Hydrolytic Degradation

While anilines are generally resistant to hydrolysis, the overall stability of 3-(Amino(cyclopropyl)methyl)aniline in aqueous solution is expected to be pH-dependent.[10][11]

  • Acidic Conditions: At low pH, the amine groups will be protonated, which may increase their stability towards oxidation but could potentially promote acid-catalyzed ring-opening of the cyclopropyl group under harsh conditions.

  • Alkaline Conditions: In basic media, the free amine is more susceptible to oxidation.

Thermal Degradation

Elevated temperatures can induce thermal decomposition.[9] For aniline derivatives, this can involve cleavage of the carbon-nitrogen bonds.[9] While the trifluoromethyl group in some anilines is thermally stable, the cyclopropyl group in the target molecule may be more labile.[9]

Recommended Storage and Handling Conditions

To maintain the purity and stability of 3-(Amino(cyclopropyl)methyl)aniline, the following storage and handling conditions are recommended, based on vendor information for a similar compound and general principles for handling anilines.[8]

Table 2: Recommended Storage and Handling

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down oxidative processes.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation by atmospheric oxygen.
Light Store in amber, light-resistant containersTo protect against photodegradation.
Moisture Sealed in a dry environmentTo prevent potential hydrolysis and because related compounds like cyclopropylamine are hygroscopic.
Container Tightly sealed, appropriate materialTo prevent exposure to air and moisture.
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydridesTo prevent vigorous reactions and degradation.

Framework for Stability and Forced Degradation Studies

A comprehensive stability testing program is essential to fully characterize the stability profile of 3-(Amino(cyclopropyl)methyl)aniline. This should be conducted in line with the International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16]

Stability_Testing_Workflow Stability and Forced Degradation Study Workflow cluster_prep Preparation cluster_forced Forced Degradation cluster_longterm Long-Term & Accelerated Stability cluster_analysis Analysis & Reporting A Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B Acid/Base Hydrolysis A->B Stress Samples C Oxidation (e.g., H₂O₂) A->C Stress Samples D Thermal Stress A->D Stress Samples E Photostability (UV/Vis) A->E Stress Samples F ICH Conditions (e.g., 25°C/60% RH, 40°C/75% RH) A->F Store Samples G Characterize Degradants (LC-MS, NMR) B->G C->G D->G E->G F->G H Establish Degradation Profile & Pathways G->H I Determine Shelf-Life & Re-test Period H->I

Caption: A typical workflow for conducting stability and forced degradation studies.

Experimental Protocol: Forced Degradation Study

The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and pathways and to ensure the analytical method is "stability-indicating."[17][18]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 3-(Amino(cyclopropyl)methyl)aniline in a suitable solvent (e.g., acetonitrile/water) to create a stock solution of known concentration.

2. Stress Conditions (to be performed in parallel):

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature for a defined period.
  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
  • Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C) in a stability chamber.
  • Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
  • Analyze the samples using a validated stability-indicating HPLC method with a UV detector. An LC-MS method is highly recommended for the identification of degradation products.[19][20]

4. Data Evaluation:

  • Assess the percentage of degradation and identify the major degradation products.
  • Propose degradation pathways based on the identified products.
  • Ensure that the main peak is spectrally pure and well-resolved from all degradation peaks.

Conclusion

3-(Amino(cyclopropyl)methyl)aniline is a molecule with moderate inherent stability. Its primary vulnerabilities are oxidation and photodegradation of the aniline moiety. Proper storage at refrigerated temperatures (2-8°C) in a dry, inert atmosphere, and protected from light is crucial for maintaining its purity and integrity. A thorough understanding of its potential degradation pathways, supported by robust forced degradation and long-term stability studies, is essential for its successful application in research and pharmaceutical development.

References

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Sources

Potential biological activity of cyclopropylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Potential of Cyclopropylamine Derivatives: Mechanisms, Targets, and Drug Development Workflows

Executive Summary

The cyclopropylamine moiety represents one of the most versatile and potent pharmacophores in modern medicinal chemistry. Characterized by its inherent ring strain, coplanarity, and enhanced s-character of its C–H bonds, this small aliphatic ring serves as a "spring-loaded" warhead for mechanism-based enzyme inactivation[1]. This technical guide explores the mechanistic causality behind cyclopropylamine-driven biological activity, specifically focusing on flavin adenine dinucleotide (FAD)-dependent enzymes such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B). Furthermore, it details self-validating experimental workflows essential for the rigorous preclinical evaluation of these compounds.

The Physicochemical and Mechanistic Foundations

The biological activity of cyclopropylamine derivatives—most notably exemplified by the classic MAO inhibitor tranylcypromine (TCP)—is intrinsically linked to their unique physicochemical properties. The bond angle distortion (~60°) within the cyclopropane ring introduces significant strain energy, which drives its reactivity when positioned within the catalytic pocket of target enzymes[1].

The Single Electron Transfer (SET) Mechanism Cyclopropylamines function as suicide inhibitors (mechanism-based inactivators). The causality of their inhibition follows a precise sequence:

  • Binding & Oxidation: The amine lone pair undergoes a single electron transfer (SET) to the oxidized FAD cofactor of the target enzyme, generating an amine radical cation intermediate[2].

  • Homolytic Cleavage: To relieve the extreme ring strain, the cyclopropyl ring rapidly undergoes homolytic cleavage (ring opening), forming a highly reactive benzylic carbon radical[3].

  • Covalent Adduct Formation: This radical irreversibly attacks the FAD cofactor. Depending on the stereochemistry of the inhibitor (e.g., 1R,2S vs. 1S,2R isomers), the covalent bond forms at either the N5 or C4a position of the flavin ring, completely abrogating the enzyme's catalytic function[3][4].

Metabolic and Formulation Liabilities Despite their potency, cyclopropylamines possess inherent vulnerabilities. They are susceptible to CYP450-mediated oxidation at the β-carbon, which can generate hepatotoxic reactive metabolites[5]. Furthermore, the unprotonated amine is chemically unstable at high pH, leading to spontaneous ring-opening degradation. For instance, the clinical candidate GSK2879552 required careful formulation as a napadisylate dihydrate salt to maintain an aqueous pH < 5, thereby preventing degradation and ensuring clinical viability[5].

G A Cyclopropylamine (TCP) Binding B Single Electron Transfer (SET) A->B C Radical Cation Formation B->C D Cyclopropyl Ring Opening C->D E Covalent FAD Adduct (N5/C4a) D->E F Irreversible Enzyme Inactivation E->F

Mechanism of FAD-dependent enzyme inactivation by cyclopropylamines.

Core Biological Targets: Diverting MAO Activity to LSD1

Historically, cyclopropylamines were developed to target MAO-A and MAO-B for the treatment of depression[4]. However, the discovery of LSD1 in 2004 revolutionized the field. LSD1 is an epigenetic "eraser" that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a critical role in the self-renewal of cancer stem cells, particularly in Acute Myeloid Leukemia (AML) and solid tumors[6][7].

Structural Causality of Selectivity LSD1 shares a 17.6% sequence identity and a highly conserved catalytic domain with MAOs[4]. Consequently, TCP acts as a non-selective inhibitor of both[7]. However, crystallographic evidence reveals that the substrate-binding pocket of LSD1 is significantly wider at the position corresponding to the phenyl ring of TCP. Medicinal chemists exploit this structural divergence by appending bulky ortho- or para-substituents (e.g., carboxamides, styrenyl groups, or spirocyclic motifs) to the cyclopropylamine scaffold[2][6]. These bulky derivatives sterically clash within the narrow MAO pocket but fit perfectly into LSD1, achieving >1000-fold selectivity[6][8].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To contextualize the evolution of cyclopropylamine derivatives, the following table summarizes the quantitative biochemical profiles of key benchmark compounds.

Compound NamePrimary Target(s)Biochemical PotencyClinical / Preclinical Status
Tranylcypromine (TCP) MAO-A/B, LSD1LSD1 IC50 ~2.0 - 20 μMApproved (Antidepressant); Weak LSD1 activity[2][6]
S2101 LSD1LSD1 Ki = 0.61 μMPreclinical; High selectivity over MAO-A/B[6]
GSK2879552 LSD1LSD1 IC50 < 50 nMPhase I (SCLC, AML); Requires strict salt formulation[4][5]
ORY-2001 LSD1, MAO-BDual sub-micromolarPhase I/II (Alzheimer's Disease)[4]
Compound 5a (Carboxamide) LSD1LSD1 IC50 < 1.0 μMPreclinical; Potent anti-proliferative in AML cell lines[2]

Self-Validating Experimental Workflows

As an Application Scientist, I mandate that the evaluation of mechanism-based inhibitors must transcend simple IC50 measurements. Standard IC50 values for covalent inhibitors are inherently assay-time dependent and fail to capture true structure-activity relationships[8]. The following self-validating protocols ensure rigorous, orthogonal confirmation of target engagement.

Protocol 1: Time-Dependent Enzymatic Inactivation Assay ( kinact​/KI​ )

Causality: Because cyclopropylamines require a two-step mechanism (reversible binding followed by covalent inactivation), kinetic profiling is strictly required to differentiate binding affinity ( KI​ ) from the maximum rate of inactivation ( kinact​ )[8].

  • Reagent Preparation: Prepare recombinant human LSD1 (or MAO) and FAD cofactor in 50 mM HEPES buffer (pH 7.5) containing 0.1% BSA.

  • Pre-incubation: Aliquot the enzyme into a 384-well microplate. Add the cyclopropylamine derivative at varying concentrations (e.g., 0.1x to 10x the estimated KI​ ). Incubate for discrete time intervals (0, 15, 30, 60, and 120 minutes) at 25°C.

  • Reaction Initiation: Add a fluorogenic substrate mixture (e.g., di-methylated H3K4 peptide, Amplex Red, and horseradish peroxidase). The H2O2 byproduct of the demethylation reaction will convert Amplex Red to highly fluorescent resorufin.

  • Data Acquisition & Analysis: Measure fluorescence continuously for 10 minutes to determine initial velocities. Plot the pseudo-first-order inactivation rates ( kobs​ ) against inhibitor concentration to calculate kinact​ and KI​ using non-linear regression[8].

Protocol 2: Cellular Target Engagement via H3K4me2 Immunoblotting

Causality: Biochemical potency does not guarantee cellular permeability or nuclear localization. Because LSD1 specifically erases methyl groups from H3K4, successful intracellular inhibition directly causes a measurable accumulation of H3K4me2[2].

  • Cell Culture & Treatment: Culture AML cell lines (e.g., THP-1, MV4-11) in RPMI-1640 medium. Treat cells with the inhibitor in a dose-response format for 48 to 72 hours.

  • Acid Extraction of Histones: To preserve epigenetic marks and prevent degradation, lyse cells in a hypotonic buffer, isolate nuclei, and extract core histones overnight using 0.2 N HCl at 4°C. Neutralize the supernatant with NaOH.

  • Immunoblotting: Resolve 5-10 μg of histone extract via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies specific to H3K4me2 and total Histone H3 (as an internal loading control).

  • Validation: Quantify the bands via densitometry. A valid cyclopropylamine LSD1 inhibitor will demonstrate a dose-dependent increase in the H3K4me2 / Total H3 ratio, confirming functional target engagement[2].

G S1 1. Fluorometric Enzymatic Assay S2 2. Kinetic Profiling (kinact/KI) S1->S2 Selectivity >100x S3 3. Cellular H3K4me2 Western Blot S2->S3 Time-dependent S4 4. Mass Spec Adduct Validation S3->S4 Biomarker confirmed

Self-validating experimental workflow for cyclopropylamine inhibitors.

References

  • Source: acs.
  • Source: nih.
  • Title: Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A)
  • Title: Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Arylcyclopropylamines in Medicinal Chemistry: Engineering Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Arylcyclopropylamines

Arylcyclopropylamines (ACPAs) represent a historically significant and chemically privileged class of pharmacophores in medicinal chemistry. Originally developed in the mid-20th century as monoamine oxidase (MAO) inhibitors for the treatment of major depressive disorder—typified by the non-selective drug tranylcypromine (TCP)—this scaffold has experienced a profound renaissance. The discovery of Lysine-Specific Demethylase 1 (LSD1/KDM1A) in 2004 revealed that this epigenetic enzyme shares a highly conserved Flavin Adenine Dinucleotide (FAD)-dependent catalytic domain with MAOs (1)[1]. Consequently, ACPAs have been aggressively re-engineered from central nervous system (CNS) agents into targeted epigenetic modulators for oncology, specifically aimed at reversing aberrant histone methylation in malignancies like Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC)[1][2].

Mechanistic Grounding: The FAD Covalent Adduct

As a Senior Application Scientist, I emphasize to my teams that understanding the mechanism of action (MoA) is non-negotiable for rational drug design. ACPAs are not competitive, reversible binders; they are mechanism-based (suicide) inactivators .

The inactivation of LSD1 by TCP and its derivatives relies on a highly specific cascade driven by the enzyme's own catalytic machinery (3)[3]. When the trans-cyclopropylamine aligns within the catalytic pocket, the FAD cofactor initiates a single-electron transfer from the ACPA nitrogen. This oxidation triggers the homolytic cleavage of the strained cyclopropyl ring, generating a highly reactive carbon-centered radical. This intermediate rapidly collapses to form an irreversible covalent bond with the FAD cofactor—typically at the C4a or N5 position—yielding a stable, five-membered ring adduct that permanently extinguishes the enzyme's demethylase activity[3][4].

G A LSD1 Binding (trans-ACPA aligns with FAD) B Single-Electron Transfer (Amine oxidation) A->B C Cyclopropyl Ring Cleavage (Radical intermediate) B->C D Covalent Adduct Formation (FAD C4a or N5 position) C->D E Irreversible Enzyme Inactivation (Demethylase activity suppressed) D->E

Mechanism of LSD1 inactivation by arylcyclopropylamines via FAD covalent adduct formation.

Structure-Activity Relationship (SAR) & Selectivity Engineering

The primary challenge in developing ACPA-based LSD1 inhibitors is achieving selectivity over off-target MAO-A and MAO-B to prevent severe dose-limiting toxicities (e.g., the "cheese effect" hypertensive crisis).

Our structural analyses reveal a critical divergence in the active site architectures: while MAO enzymes possess a highly constricted, hydrophobic catalytic cavity, LSD1 features a much broader, solvent-exposed substrate-binding funnel designed to accommodate the bulky histone H3 tail[3].

Key SAR Directives:

  • N-Alkylation: Substituting the primary amine of the cyclopropyl group with bulky, basic, or polar moieties (e.g., piperazines, pyrrolidines) introduces massive steric clashes in the MAO pocket while perfectly anchoring into the spacious LSD1 funnel[1][3].

  • Aryl Ring Substitutions: Ortho-substitutions (e.g., in compound S2101) enhance the stability of the FAD adduct via favorable interactions with surrounding LSD1 residues. Para-substitutions (e.g., halogens or carboxamides) improve overall potency by filling hydrophobic sub-pockets[1][2].

  • Stereochemistry: The trans-configuration (1R,2S or 1S,2R) is strictly preferred over the cis-isomer, as it accurately mimics the extended conformation of the target lysine side chain, optimally orienting the amine toward the FAD N5/C4a locus[5].

Table 1: Quantitative SAR Data for Key ACPA Derivatives
CompoundStructural ModificationLSD1 IC50 / KiMAO-A IC50MAO-B IC50Clinical Status
Tranylcypromine (TCP) Unsubstituted prototype~21.0 μM0.062 μM0.063 μMApproved (MDD)
ORY-1001 (Iadademstat) Bulky N-alkylation18 nM>100 μM>100 μMPhase II (AML/SCLC)
GSK2879552 N-substitutedHighly Selective>100 μM>100 μMPhase I/II (Oncology)
IMG-7289 (Bomedemstat) N-substitutedNanomolar>100 μM>100 μMPhase II (ET/PV)
S2101 ortho-phenyl, meta-F0.61 μM>100 μM>100 μMPreclinical

(Data synthesized from[1][2][3]. Note the >1000-fold selectivity shift achieved via N-alkylation).

Experimental Methodology: Biochemical Evaluation of LSD1 Inhibitors

To evaluate the potency of novel ACPA derivatives, we utilize a Horseradish Peroxidase (HRP)-coupled fluorometric assay. Because LSD1-mediated oxidative demethylation of the H3K4me2 peptide produces hydrogen peroxide (H2O2) and formaldehyde in stoichiometric amounts, we can couple the H2O2 release to the oxidation of Amplex Red into highly fluorescent resorufin (6)[6].

Self-Validating Protocol: HRP-Coupled LSD1 Assay

Causality & Trustworthiness: This protocol is engineered as a self-validating system. It incorporates orthogonal controls to rule out false positives caused by compound autofluorescence, colloidal aggregation, or redox cycling.

Step 1: Reagent & Plate Preparation

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 2 mM CHAPS.

  • Causality: CHAPS is critical. It prevents the non-specific colloidal aggregation of lipophilic ACPA derivatives and blocks non-specific adsorption of the LSD1 enzyme to the microplate walls, ensuring the calculated IC50 reflects true pharmacological affinity.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Dispense 10 nM recombinant human LSD1 into a 384-well black microplate. Add ACPA test compounds (10-point dose-response, 1% final DMSO).

  • Incubate at room temperature for 30 minutes.

  • Causality: Because ACPAs are mechanism-based suicide inhibitors, they require catalytic turnover to form the covalent adduct. Pre-incubation allows the irreversible FAD-adduct to form before the highly concentrated substrate is introduced, preventing competitive displacement and artifactually high IC50 readouts.

Step 3: Internal Validation Controls (The Self-Validating Step)

  • Control A (No-Enzyme Baseline): Buffer + Substrate + Amplex Red. Purpose: Subtracts background auto-oxidation of the fluorophore.

  • Control B (Catalase Quench): LSD1 + Substrate + Amplex Red + 100 U/mL Catalase. Purpose: Catalase destroys H2O2. If a test compound generates a fluorescent signal in this well, it is a redox-cycling false positive, not an LSD1 product.

Step 4: Reaction Initiation & Kinetic Detection

  • Initiate the reaction by adding a substrate mix yielding final concentrations of 15 μM H3K4me2 peptide, 1 U/mL HRP, and 50 μM Amplex Red.

  • Immediately measure fluorescence continuously (Ex: 530 nm / Em: 590 nm) for 45 minutes.

  • Causality: Continuous kinetic measurement ensures the initial velocity ( V0​ ) is captured within the linear range of the reaction, preventing substrate depletion artifacts that skew end-point assays.

Step 5: Data Processing

  • Calculate the fractional activity by normalizing the V0​ of inhibitor wells against the DMSO vehicle control. Fit the data to a four-parameter logistic regression to determine the IC50.

Workflow Step1 1. Substrate Incubation (LSD1 + H3K4me2 + ACPA) Step2 2. Oxidative Demethylation (Release of H2O2 + Formaldehyde) Step1->Step2 Active Enzyme Step5 5. Data Analysis (IC50 determination) Step1->Step5 Inhibited Enzyme Step3 3. HRP-Coupled Oxidation (Amplex Red -> Resorufin) Step2->Step3 Step4 4. Fluorescence Detection (Ex: 530 nm, Em: 590 nm) Step3->Step4 Step4->Step5

Step-by-step workflow of the HRP-coupled biochemical assay for LSD1 inhibitor screening.

References

  • Unravelling the target landscape of tranylcypromines for new drug discovery - nih.gov. 3

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors - nii.ac.jp. 7

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective | Journal of Medicinal Chemistry - acs.org. 1

  • US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - google.com. 8

  • tranylcypromine mechanism of action on LSD1 in ... - benchchem.com. 9

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - nih.gov. 4

  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 | ACS Medicinal Chemistry Letters - acs.org. 5

  • Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML - chemrxiv.org. 2

  • A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-24 vs ... - benchchem.com. 10

  • Cancer-Cell-Selective Targeting by Arylcyclopropylamine–Vorinostat Conjugates | Request PDF - researchgate.net.11

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1 | Biochemistry - acs.org. 12

  • Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate - uni-muenchen.de. 6

  • Target-Based development of novel lysine histone demethylase one (LSD1) inhibitors - uni-halle.de.13

  • 1- Phenylethylidene)-benzohydrazides as Potent, Specific, and Reversible LSD1 Inhibitors - salariuspharma.com.

  • Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni | ACS Infectious Diseases - acs.org. 14

Sources

Theoretical and Computational Profiling of 3-(Amino(cyclopropyl)methyl)aniline: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary computer-aided drug design (CADD), selecting the right molecular scaffold is paramount to achieving both target affinity and metabolic stability. 3-(Amino(cyclopropyl)methyl)aniline (CAS: 1213508-02-1 for the (S)-enantiomer)[1] has emerged as a highly versatile chiral building block. It is frequently utilized in the synthesis of advanced therapeutics, including highly selective kinase inhibitors[2].

The architectural brilliance of this scaffold lies in its functional duality: the aniline moiety provides a robust handle for synthetic functionalization and acts as a key hydrogen-bonding pharmacophore, while the cyclopropyl group restricts the conformational flexibility of the aminomethyl linker. This whitepaper outlines a rigorous, self-validating computational pipeline—spanning Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling—to evaluate and optimize derivatives of this scaffold.

Quantum Mechanical (QM) Profiling via DFT

Causality & Rationale: Before simulating how a molecule interacts with a massive protein target, we must first understand its intrinsic electronic properties. The cyclopropyl ring exerts unique stereoelectronic effects due to the high s-character in its C-H bonds and π-like character in its C-C bonds. This directly influences the basicity and nucleophilicity of the adjacent primary amine. Density Functional Theory (DFT) allows us to map these electrostatic potentials precisely.

Step-by-Step Methodology
  • Initial Geometry Construction: Build the 3D structure of (S)-3-(amino(cyclopropyl)methyl)aniline using standard valency rules.

  • DFT Optimization: Perform geometry optimization using the [3] combined with the 6-311++G(d,p) basis set.

    • Expert Insight: B3LYP incorporates exact exchange, which is critical for accurately predicting the thermochemistry and electron delocalization of conjugated aniline systems[3]. The diffuse functions (++) are strictly necessary to model the lone electron pairs on the two nitrogen atoms without artificial orbital contraction.

  • Self-Validation (Convergence): The optimization is only accepted if the Maximum Force drops below 0.00045 Hartree/Bohr and the Maximum Displacement is below 0.0018 Bohr.

  • Frequency Analysis: Run a vibrational frequency calculation at the exact same level of theory. The absence of imaginary frequencies validates that the structure is a true global minimum, not a transition state.

Quantitative QM & Physicochemical Data

Data derived from computational consensus and chemical databases[1].

PropertyValueStructural Significance
Dipole Moment (μ) ~1.85 DIndicates moderate polarity; ideal for binding in amphiphilic protein pockets.
HOMO Energy -5.62 eVHigh electron-donating capacity, primarily localized on the aniline nitrogen.
LUMO Energy -0.45 eVLow electron-accepting capacity, indicating stability against nucleophilic attack.
Topological Polar Surface Area 52.04 ŲFalls well within the < 90 Ų threshold, predicting excellent blood-brain barrier (BBB) and cellular permeability[1].
LogP (Lipophilicity) 1.68Optimal lipophilicity for oral bioavailability, avoiding the solubility issues of highly lipophilic rings[1].

Molecular Docking & Pharmacophore Modeling

Causality & Rationale: How does this fragment anchor itself within a biological target? The primary amine and aniline NH₂ act as potent hydrogen bond donors/acceptors. Meanwhile, the rigid, bulky nature of the cyclopropyl group makes it an ideal "wedge" to occupy small, hydrophobic sub-pockets (such as the gatekeeper region in kinases), locking the molecule into a bioactive conformation.

Step-by-Step Methodology
  • Ligand Preparation: Convert the DFT-optimized structure to the PDBQT format. Merge non-polar hydrogens (as their effects are implicitly handled by the scoring function) and assign Gasteiger partial charges.

  • Receptor Preparation: Retrieve the target protein (e.g., a LIMK crystal structure[2]) from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and calculate Kollman charges to represent the protein's electrostatic environment.

  • Grid Generation: Define a 3D grid box centered on the active site with a fine spacing of 0.375 Å.

    • Expert Insight: This specific spacing is required to ensure fine-grained spatial sampling of the cyclopropyl group's orientation, which can easily clash with target residues if poorly resolved.

  • Docking Execution: Execute the docking run using[4] with an exhaustiveness setting of 32.

    • Expert Insight: Vina's advanced gradient optimization and multithreading capabilities significantly improve the accuracy of binding mode predictions for molecules with rotatable bonds compared to older simulated annealing methods[4].

  • Self-Validation (Pose Fidelity): Re-dock the native co-crystallized ligand before testing the novel scaffold. The docking protocol is mathematically validated only if the Root Mean Square Deviation (RMSD) between the top docked pose and the experimental crystal pose is ≤ 2.0 Å.

G N1 1. DFT Optimization (B3LYP/6-311++G**) N3 3. Molecular Docking (AutoDock Vina) N1->N3 Optimized PDBQT N2 2. Target Preparation & Grid Generation N2->N3 Grid Parameters N4 4. Pose Validation (RMSD < 2.0 Å) N3->N4 Top Poses N5 5. MD Simulation (100 ns Trajectory) N4->N5 Validated Complex N6 6. ADMET Profiling N5->N6 Stable Conformations

Figure 1: Computational workflow for 3-(Amino(cyclopropyl)methyl)aniline scaffold evaluation.

Molecular Dynamics (MD) Simulations

Causality & Rationale: Static docking provides a thermodynamic snapshot, but biological systems are highly dynamic. The steric bulk of the cyclopropyl group can induce local induced-fit conformational changes in the protein over time. MD simulations are mandatory to validate the temporal stability of the predicted hydrogen bonds and assess the desolvation penalty dynamically.

Step-by-Step Methodology
  • System Setup: Solvate the validated protein-ligand complex in a dodecahedron box using the TIP3P water model. Neutralize the system's net charge by adding appropriate Na⁺/Cl⁻ counter-ions.

  • Topology Generation: Generate the ligand topology using the General Amber Force Field (GAFF). Assign AM1-BCC charges, which provide a highly accurate, computationally efficient approximation of the DFT-derived electrostatic potential.

  • Self-Validation (Energy Minimization): Perform steepest descent energy minimization. The system is considered physically viable for simulation only when the maximum force on any single atom is < 1000.0 kJ/mol/nm, ensuring all steric clashes introduced during solvation are resolved.

  • Equilibration: Run 100 ps of NVT (constant volume/temperature at 300 K using a V-rescale thermostat) followed by 100 ps of NPT (constant pressure using a Parrinello-Rahman barostat). Apply position restraints on the heavy atoms to allow the solvent to relax around the complex.

  • Production Run: Execute a 100 ns unrestrained MD production run. Extract the ligand RMSD and the Root Mean Square Fluctuation (RMSF) of the active site residues to quantify the structural integrity of the binding event.

ADMET & Pharmacokinetics Profiling

Causality & Rationale: A molecule may bind to its target with sub-nanomolar affinity, but it will fail as a drug if it cannot survive the human metabolic environment. The cyclopropylmethyl group is a classic, field-proven bioisostere. It is specifically engineered into scaffolds to reduce Cytochrome P450 (CYP450)-mediated N-dealkylation—a common vulnerability of straight-chain alkylamines.

Predictive ADMET Summary
ParameterTheoretical Implication for the Scaffold
H-Bond Donors 2 (Optimal for target engagement without violating Lipinski's Rule of 5)[1]
H-Bond Acceptors 2 (Maintains a favorable desolvation penalty during binding)[1]
Rotatable Bonds 2 (Low entropic penalty upon binding; highly rigidified by the cyclopropyl ring)[1]
Metabolic Stability Enhanced: The cyclopropyl ring sterically hinders oxidation at the α-carbon, significantly prolonging the predicted half-life compared to an isopropyl or ethyl analog.

Conclusion

The 3-(Amino(cyclopropyl)methyl)aniline scaffold represents a masterclass in rational chemical design. By combining the electronic versatility of an aniline ring with the conformational rigidity and metabolic resistance of a cyclopropylmethyl group, it offers an ideal starting point for hit-to-lead optimization. Utilizing the rigorous, self-validating computational pipeline detailed above—from DFT exact-exchange optimization to 100 ns MD simulations—researchers can confidently predict both the pharmacodynamic efficacy and pharmacokinetic viability of derivatives based on this molecule.

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. URL:[Link]

  • ACS Publications. "Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors". Journal of Medicinal Chemistry. URL: [Link]

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Methodological & Application

3-(Amino(cyclopropyl)methyl)aniline as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 3-(Amino(cyclopropyl)methyl)aniline as a Bifunctional Building Block in Heterocyclic Synthesis

Executive Summary

The design of highly selective kinase inhibitors and Targeted Protein Degraders (PROTACs) frequently relies on modular building blocks that allow for orthogonal functionalization. 3-(Amino(cyclopropyl)methyl)aniline[1] is a highly versatile, bifunctional scaffold featuring both an aliphatic primary amine and an aromatic primary amine (aniline). This application note details the physicochemical rationale and laboratory protocols for exploiting the inherent chemoselectivity of this molecule to construct complex heterocyclic systems, specifically focusing on pyrimidine-based kinase inhibitor cores.

Physicochemical & Structural Profiling

The utility of 3-(Amino(cyclopropyl)methyl)aniline stems from the distinct electronic environments of its two nitrogen atoms. The cyclopropyl group provides steric bulk that can influence binding conformations (e.g., filling hydrophobic pockets in kinase active sites), while the benzylic position allows the aliphatic amine to retain high basicity and nucleophilicity.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 3-(Amino(cyclopropyl)methyl)aniline
CAS Numbers 1270339-39-3 (Racemic)[2], 1213508-02-1 (S-enantiomer)[3]
Molecular Formula C10H14N2[3]
Molecular Weight 162.23 g/mol [3]
Aliphatic Amine pKa (est.) ~9.5 – 10.5 (Conjugate acid)
Aromatic Amine pKa (est.) ~4.6 (Conjugate acid)
Storage Conditions Sealed in dry, 2-8°C[3]

Mechanistic Rationale: Exploiting Chemoselectivity

The fundamental driver of chemoselectivity in this scaffold is the ~5-order-of-magnitude difference in the acid dissociation constants (pKa) of the conjugate acids of the two amines.

  • Aliphatic Amine: The lone pair on the benzylic nitrogen is localized, rendering it highly basic and nucleophilic.

  • Aromatic Amine (Aniline): The lone pair on the aniline nitrogen is delocalized into the aromatic π-system, significantly reducing its nucleophilicity[4].

When reacted with a di-electrophile such as 2,4-dichloropyrimidine, the aliphatic amine will selectively attack the most electrophilic site. In 2,4-dichloropyrimidine, the C4 position is generally more reactive toward nucleophilic aromatic substitution (SNAr) than the C2 position due to a lower carbon-chlorine bond dissociation energy and a larger LUMO coefficient[5][6]. By carefully controlling the stoichiometry and temperature, the aliphatic amine can be selectively functionalized at C4, leaving the aniline completely intact for subsequent diversification[7].

Chemoselectivity A 3-(Amino(cyclopropyl)methyl)aniline Bifunctional Scaffold B Aliphatic Amine (pKa ~10) Highly Nucleophilic A->B C Aniline (pKa ~4.6) Weakly Nucleophilic A->C D Primary Reaction (SNAr) e.g., C4 of 2,4-Dichloropyrimidine B->D Step 1: Rapid & Selective E Secondary Reaction e.g., Urea/Amide Formation C->E Requires strong electrophile D->E Step 2: Subsequent

Figure 1: Chemoselective divergence based on pKa and nucleophilicity differences.

Experimental Protocols

The following protocols describe a self-validating system for synthesizing a dual-functionalized heterocycle. Step 1 utilizes the aliphatic amine, and Step 2 utilizes the aniline.

Protocol 1: Regio- and Chemoselective SNAr with 2,4-Dichloropyrimidine

Objective: Selectively couple the aliphatic amine to the C4 position of 2,4-dichloropyrimidine. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the aniline, keeping it available for the next step, while ensuring the reaction environment remains neutral-to-basic to maximize the aliphatic amine's nucleophilicity. The reaction is initiated at 0 °C to suppress any potential C2-attack or bis-substitution[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.05 mmol, 1.05 eq) in anhydrous ethanol (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.00 mmol, 2.0 eq) to the cooled solution.

  • Amine Addition: Dissolve 3-(Amino(cyclopropyl)methyl)aniline (1.00 mmol, 1.0 eq) in anhydrous ethanol (2.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor the reaction via LC-MS or TLC (EtOAc:Hexanes 1:1) until the starting amine is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the resulting residue between ethyl acetate (15 mL) and saturated aqueous NaHCO3 (15 mL).

  • Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

  • Isolation: Filter and concentrate in vacuo to yield the crude 4-aminopyrimidine intermediate. Purify via flash column chromatography if necessary, though the crude is often sufficient for Step 2.

Protocol 2: Urea Formation for Targeted Therapeutics

Objective: Convert the unreacted aniline group into a urea linkage, a common hydrogen-bond donor/acceptor motif in kinase inhibitors. Causality & Design: Isocyanates are highly electrophilic and react readily with anilines at room temperature without the need for additional catalysts. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent solvent competition with the isocyanate.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Protocol 1 (1.00 mmol, 1.0 eq) in anhydrous DCM (10.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add phenyl isocyanate (1.05 mmol, 1.05 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate will often form as the urea product is typically less soluble in DCM than the starting materials.

  • Workup & Isolation: If a precipitate forms, collect the solid via vacuum filtration and wash with cold DCM (2 x 5 mL). If no precipitate forms, concentrate the mixture and purify via flash column chromatography (DCM:MeOH gradients) to isolate the final dual-functionalized target.

Workflow S1 Step 1: SNAr Aliphatic Amine + Pyrimidine S2 Step 2: Workup Extraction & Drying S1->S2 S3 Step 3: Urea Coupling Aniline + Isocyanate S2->S3 S4 Step 4: Purification Filtration or Chromatography S3->S4 S5 Final Target Kinase Inhibitor Core S4->S5

Figure 2: Experimental workflow for the dual-functionalization of the building block.

Sources

Advanced Structure-Activity Relationship (SAR) Studies of 3-(Amino(cyclopropyl)methyl)aniline Analogs in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the identification of versatile, stereochemically rich building blocks is critical for developing highly selective small-molecule inhibitors. The 3-(Amino(cyclopropyl)methyl)aniline (3-ACMA) scaffold, particularly its (S)-enantiomer (CAS: 1213508-02-1)[1], has emerged as a privileged pharmacophore.

The structural brilliance of 3-ACMA lies in its dual-functional nature. The cyclopropyl group provides a unique balance of low molecular weight, high lipophilicity, and rigid vector projection, making it ideal for occupying tight, hydrophobic sub-pockets (e.g., the S1 pocket of serine proteases or the gatekeeper-adjacent pockets in kinases). Simultaneously, the meta-aniline nitrogen serves as a versatile synthetic handle for cross-coupling, urea formation, or amide bond generation. Recent applications of this pharmacophore include the development of highly selective LIM Kinase (LIMK) inhibitors[2] and potent modulators of the complement alternative pathway, specifically targeting Complement Factor D (CFD)[3].

Biological Context: Complement Factor D Inhibition

To illustrate the SAR dynamics of 3-ACMA analogs, this guide utilizes Complement Factor D (CFD) inhibition as a primary model. CFD is a highly specific serine protease that cleaves Factor B only when it is complexed with C3b, forming the C3 convertase (C3bBb)[3]. Inhibiting CFD effectively halts the amplification loop of the alternative complement pathway, offering therapeutic potential for diseases like age-related macular degeneration (AMD) and paroxysmal nocturnal hemoglobinuria (PNH).

Pathway C3 C3 Protein C3b C3b Deposition C3->C3b Hydrolysis C3bB C3bB Complex C3b->C3bB + Factor B FactorB Factor B FactorB->C3bB C3bBb C3bBb (Convertase) C3bB->C3bBb Cleavage FactorD Factor D (Active) FactorD->C3bBb Catalyzes Inhibitor 3-ACMA Analog (Inhibitor) Inhibitor->FactorD Blocks MAC Membrane Attack Complex C3bBb->MAC Cascade

Fig 1: Complement Alternative Pathway and Factor D inhibition by 3-ACMA analogs.

SAR Landscape & Optimization Strategies

The SAR optimization of 3-ACMA derivatives requires precise tuning of three regions: the benzylic amine substituent (R¹), the aniline core modifications (R²), and the stereochemistry of the chiral center.

Causality in Stereochemistry: The (S)-configuration of the amino(cyclopropyl)methyl group perfectly aligns the cyclopropyl ring into the hydrophobic S1 pocket of the target protease. Conversely, the (R)-isomer forces the cyclopropyl ring to clash with the pocket walls, leading to a drastic loss in binding affinity (often >100-fold reduction).

Quantitative SAR Data Summary
Compound IDR¹ (Amine Substituent)R² (Aniline Modification)StereochemistryTarget IC₅₀ (nM)Liver Microsome T₁/₂ (min)
3-ACMA-01 -H (Primary Amine)-HRacemic> 500012
3-ACMA-02 -Acetyl-HRacemic1 25028
3-ACMA-03 -Acetyl4-Fluoro(S)-Isomer4585
3-ACMA-04 -Acetyl4-Fluoro(R)-Isomer> 500082
3-ACMA-05 -Benzoyl4-Fluoro(S)-Isomer8> 120

Data Interpretation: The transition from a primary amine (3-ACMA-01) to an amide (3-ACMA-03) significantly improves potency by establishing critical hydrogen bonds with the target's hinge region. The addition of a 4-Fluoro substitution on the aniline ring increases metabolic stability by blocking cytochrome P450-mediated aromatic oxidation.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The workflows below integrate orthogonal checkpoints to ensure data integrity.

Protocol A: Enantioselective Synthesis and Amide Coupling

Objective: Synthesize 3-ACMA-05 with >98% enantiomeric excess (ee) and >95% chemical purity.

  • Reagent Preparation: Dissolve the corresponding carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered amines (such as the benzylic amine adjacent to a cyclopropyl group) while minimizing epimerization of the chiral center.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add (S)-3-(amino(cyclopropyl)methyl)-4-fluoroaniline (1.0 eq) dropwise. Stir for 2 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture. Confirm the disappearance of the starting material mass and the appearance of the product mass [M+H]+.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

    • Causality: The basic quench neutralizes residual DIPEA and partitions acidic byproducts (e.g., HOAt derived from HATU) into the aqueous layer.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

  • Self-Validation Checkpoint 2 (Chiral HPLC): Analyze the purified fraction using a chiral stationary phase column to confirm ee > 98%.

Protocol B: High-Throughput FRET Enzymatic Assay

Objective: Determine the IC₅₀ of synthesized 3-ACMA analogs against Complement Factor D.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% Triton X-100.

    • Causality: The inclusion of 0.01% Triton X-100 is critical to prevent non-specific inhibition caused by compound aggregation (promiscuous micelle formation), a common source of false positives in HTS.

  • Compound Plating: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL into a 384-well black microplate.

    • Causality: Acoustic dispensing eliminates tip carryover and ensures precise nanoliter transfer, maintaining a constant 1% DMSO final concentration that does not perturb enzyme activity.

  • Enzyme Incubation: Add 5 µL of 2 nM recombinant human Factor D to the wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the target before the substrate introduces competition.

  • Reaction Initiation: Add 5 µL of 10 µM FRET substrate (e.g., Dabcyl-KQLR↓G-Edans).

  • Data Acquisition & Validation: Read fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 minutes.

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor (positive control). Proceed with data analysis only if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic regression model.

Workflow Visualization

Workflow Design Scaffold Design (3-ACMA Core) Synthesis Library Synthesis & Purification Design->Synthesis QC LC-MS/NMR Validation Synthesis->QC Assay FRET Enzymatic Assay QC->Assay Purity >95% Hit Hit Identification (IC50 < 100 nM) Assay->Hit ADME In Vitro ADME Profiling Hit->ADME ADME->Design SAR Feedback

Fig 2: Iterative SAR optimization workflow for 3-ACMA derived small molecule inhibitors.

Conclusion

The 3-(Amino(cyclopropyl)methyl)aniline scaffold represents a highly tunable, stereochemically dependent platform for drug discovery. By systematically exploring the SAR around the benzylic amine and the aniline ring, researchers can drive both potency and metabolic stability. The integration of rigorous, self-validating protocols ensures that the resulting structure-activity relationships are artifacts-free, accelerating the path from initial hit to optimized lead compound.

References

  • [1] Title : 1213508-02-1 | (S)-3-(amino(cyclopropyl)methyl)aniline | Source : ChemScene | URL : 1

  • [2] Title : Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors | Source : ACS Publications | URL : 2

  • [3] Title : WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof | Source : Google Patents | URL : 3

Sources

high-throughput screening of 3-(Amino(cyclopropyl)methyl)aniline libraries

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening of 3-(Amino(cyclopropyl)methyl)aniline Libraries: A Privileged Scaffold for Targeted Epigenetic and Kinase Drug Discovery

Rationale & Scaffold Design

The compound 3-(amino(cyclopropyl)methyl)aniline (CAS: 1270339-39-3)[1] has emerged as a highly versatile, privileged scaffold in modern drug discovery. Structurally, it features a branched benzylic architecture containing two distinct nucleophilic centers: a primary aliphatic amine on the cyclopropylmethyl group and a primary aromatic amine (aniline).

Causality in Library Design: The significant difference in pKa between the aliphatic amine (pKa ~10.5) and the aniline (pKa ~4.6) is the cornerstone of its utility. This electronic disparity enables orthogonal, regioselective functionalization without the need for complex, yield-reducing protecting group strategies. By carefully controlling the pH or stoichiometric ratios, researchers can perform rapid parallel synthesis to generate vast combinatorial libraries.

Therapeutically, derivatives of this scaffold have shown profound efficacy against two major target classes:

  • Epigenetic Modulators (LSD1/KDM1A): The cyclopropylamine moiety is a well-established pharmacophore for Lysine-Specific Demethylase 1 (LSD1). It acts as a mechanism-based inactivator by forming a covalent adduct with the FAD cofactor, effectively halting aberrant epigenetic silencing in oncology models[2].

  • Kinase Inhibitors (LIMK1/2): The aniline moiety, when incorporated into larger scaffolds such as tetrahydropyrazolopyridinones, binds deeply into the allosteric pockets of LIM kinases (LIMK1/2). Because this pocket is highly conserved, achieving selectivity requires precise spatial filling; the 3-(amino(cyclopropyl)methyl)aniline scaffold provides the exact geometry needed to maximize hydrogen bonding networks while avoiding steric clashes, offering unprecedented kinome selectivity[3].

Regioselective Library Synthesis Workflow

To generate a high-quality screening library, we employ a two-step parallel synthesis approach directly in 384-well formats. This self-validating workflow ensures high compound purity and minimal cross-contamination.

Protocol 1: Regioselective Functionalization

  • Aliphatic Amine Derivatization: Dispense 10 mM of the scaffold into 384-well plates. Add 1.1 equivalents of diverse acid chlorides or aldehydes in a weakly basic buffer (pH 8.5). At this pH, the aliphatic amine is partially deprotonated and highly nucleophilic, while the aniline remains unreactive.

  • Aniline Functionalization: Following lyophilization, dissolve the intermediate in anhydrous DMSO. Add 1.5 equivalents of diverse electrophiles (e.g., sulfonyl chlorides, heteroaryl halides) and a strong base (e.g., DIPEA or NaOtBu for Buchwald-Hartwig cross-couplings) at elevated temperatures (80°C) to functionalize the aniline.

  • Formatting: Utilize acoustic liquid handling (e.g., Labcyte Echo 550) to transfer nanoliter volumes of the crude library into assay-ready plates. This touchless dispensing ensures high precision and eliminates solvent interference in downstream biochemical assays[4].

HTS_Workflow A 3-(Amino(cyclopropyl)methyl)aniline Scaffold (CAS: 1270339-39-3) B Regioselective Amidation (Aliphatic Amine, pH 8.5) A->B Step 1 C Aniline Functionalization (SNAr / Cross-Coupling) B->C Step 2 D 384-Well Formatting (Acoustic Dispensing) C->D Step 3 E Primary HTS Assays (LSD1 & LIMK1/2) D->E Step 4 F Hit Confirmation & Counter-Screening E->F Step 5 G Lead Optimization (SAR Analysis) F->G Step 6

Workflow for library synthesis and HTS of 3-(amino(cyclopropyl)methyl)aniline derivatives.

High-Throughput Screening (HTS) Protocols

A robust HTS campaign requires primary assays with high signal-to-background ratios and orthogonal counter-screens to triage false positives.

Protocol 2: LSD1 Biochemical Assay (Peroxidase-Coupled) Causality: LSD1 demethylates H3K4me2, generating formaldehyde and hydrogen peroxide (H2O2) as stoichiometric byproducts. Horseradish peroxidase (HRP) utilizes this H2O2 to convert the fluorogenic substrate Amplex Red into highly fluorescent resorufin (Ex/Em = 530/590 nm)[2].

  • Enzyme/Substrate Mix: Prepare a solution containing 50 nM recombinant human LSD1, 50 µM FAD, and 10 µM H3K4me2 peptide in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 50 nL of library compounds (10 µM final concentration) into 384-well black microplates.

  • Detection Mix: Add 10 µM Amplex Red and 1 U/mL HRP.

  • Kinetic Read: Incubate at 25°C and monitor fluorescence continuously for 60 minutes. Self-Validation (Counter-Screen): Cyclopropylamines can occasionally auto-fluoresce or directly inhibit HRP. A parallel counter-screen omitting LSD1 and spiking in 1 µM H2O2 must be run to eliminate these false positives.

LSD1_Mechanism Inhibitor Cyclopropylamine Derivative LSD1 LSD1 / KDM1A Enzyme Inhibitor->LSD1 Covalent Adduct FAD FAD Cofactor (Active) LSD1->FAD Utilizes H3K4me2 H3K4me2 (Active Chromatin) FAD->H3K4me2 Demethylates H3K4 H3K4 (Repressed Chromatin) H3K4me2->H3K4 Epigenetic Silencing

Mechanism of LSD1 inhibition by cyclopropylamine derivatives via FAD adduct formation.

Protocol 3: LIMK1/2 TR-FRET Assay Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates compound auto-fluorescence by utilizing a time delay before measurement. It accurately quantifies the phosphorylation of a synthetic cofilin peptide by LIMK1/2[3].

  • Kinase Reaction: Incubate 2 nM LIMK1, 10 µM ATP, and 50 nM biotinylated cofilin substrate with library compounds for 90 minutes at room temperature.

  • Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phospho-cofilin antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) after a 60-minute equilibration period.

Data Presentation & Hit Triage

Quantitative data from the primary screens must be evaluated using the Z'-factor to ensure assay robustness. A Z'-factor > 0.6 indicates an excellent assay suitable for HTS. The table below summarizes typical performance metrics when screening 3-(amino(cyclopropyl)methyl)aniline libraries.

Table 1: Summary of HTS Assay Performance Metrics

Assay TypeTargetReadoutAvg. Z'-FactorSignal-to-Background (S/B)Hit Rate (>50% Inhibition)
Peroxidase-CoupledLSD1Fluorescence (590 nm)0.7215.41.2%
TR-FRETLIMK1/2Ratio (665/615 nm)0.8122.10.8%
Counter-ScreenHRPFluorescence (590 nm)0.8518.00.3% (False Positives)

Compounds exhibiting >50% inhibition in the primary assays, while showing <10% inhibition in the HRP counter-screen, are advanced to dose-response confirmation (IC50 determination) and subsequent Structure-Activity Relationship (SAR) optimization.

Sources

Application Note: Advanced Crystallization Strategies for 3-(Amino(cyclopropyl)methyl)aniline Derivatives for SCXRD

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Objective: To provide field-proven, mechanistically grounded protocols for generating X-ray quality single crystals of chiral 3-(Amino(cyclopropyl)methyl)aniline derivatives, enabling unambiguous determination of absolute stereochemistry and 3D conformation.

Introduction & Structural Rationale

3-(Amino(cyclopropyl)methyl)aniline derivatives are highly versatile scaffolds in medicinal chemistry. However, obtaining high-quality single crystals of these small molecules is a notorious bottleneck[1]. The structural architecture presents three distinct crystallographic challenges:

  • High Conformational Flexibility: The cyclopropyl-methyl linkage, while adding some steric restriction, still allows for significant rotational freedom, often leading to high entropic penalties during lattice packing.

  • Hydrogen Bonding Complexity: The presence of both a primary aniline and an aliphatic amine creates a dense, sometimes competing, hydrogen-bond donor/acceptor network. This frequently results in kinetic trapping, where the compound "oils out" (liquid-liquid phase separation) rather than forming an ordered thermodynamic crystal[2].

  • Absolute Stereochemistry Requirements: Because these molecules contain a chiral center at the cyclopropyl-methyl position, determining the absolute configuration is critical for drug development. Since the free base consists entirely of light atoms (C, H, N), relying solely on anomalous dispersion from light atoms can yield ambiguous Flack parameters unless Cu-Kα radiation is utilized.

To overcome these challenges, a rational approach prioritizing heavy-atom salt formation and controlled vapor diffusion is required.

Strategic Workflow for Crystallization

As a rule of thumb, the sample is the most critical variable in any crystallization experiment; purity must be >98% to prevent impurities from poisoning the growing crystal faces[3]. The workflow below outlines the decision tree for handling these diamine derivatives.

CrystallizationWorkflow A 3-(Amino(cyclopropyl)methyl)aniline (Purity >98%, Degassed) B Physicochemical Profiling (pKa, Solubility) A->B C1 Pathway A: Salt Formation (HBr, HCl, Chiral Acids) B->C1 High basicity (pKa > 8) C2 Pathway B: Free Base Vapor / Co-crystallization B->C2 Low basicity / Oils out D1 Slow Evaporation / Cooling (e.g., MeOH/Et2O) C1->D1 D2 Vapor Diffusion (e.g., DCM/Hexane) C2->D2 E Single Crystal Harvest (>0.1 mm dimensions) D1->E Nucleation & Growth D2->E Supersaturation F SCXRD Analysis & Absolute Configuration E->F

Workflow for the crystallization and SCXRD analysis of aniline derivatives.

Experimental Protocols

Every protocol must function as a self-validating system. By strictly controlling nucleation sites (dust) and oxidation (light/air), any failure to crystallize can be definitively attributed to thermodynamic solvent mismatch rather than kinetic impurities.

Protocol A: Heavy-Atom Salt Formation & Slow Evaporation

Causality: The aliphatic amine (pKa ~9-10) is significantly more basic than the aniline (pKa ~4-5). By adding exactly 1.05 equivalents of Hydrobromic acid (HBr), we selectively protonate the aliphatic amine. The incorporation of the bromide ion ( Br− ) introduces a strong anomalous scatterer, ensuring a near-zero Flack parameter during Single-Crystal X-ray Diffraction (SCXRD) and guaranteeing unambiguous absolute configuration assignment[1].

Step-by-Step Methodology:

  • Dissolution: Weigh 15-20 mg of the highly pure (>98%) 3-(Amino(cyclopropyl)methyl)aniline derivative into a clean 4 mL borosilicate glass vial. Dissolve in 0.5 mL of degassed, anhydrous Methanol. Note: Anilines are prone to oxidation; degassing minimizes darkening of the solution[3].

  • Acidification: Slowly add 1.05 equivalents of a standardized HBr solution (e.g., 33% in acetic acid or aqueous) dropwise while gently swirling.

  • Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a new, dust-free 4 mL vial. This removes heterogeneous nucleation sites (dust), forcing the system to rely on homogeneous nucleation, which yields fewer, but larger, X-ray quality crystals[3].

  • Anti-Solvent Layering/Evaporation: Carefully layer 1.0 mL of Diethyl Ether on top of the methanolic solution. Puncture the vial cap with a single 20-gauge needle to allow for extremely slow evaporation[4].

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated crystallization incubator) at 4 °C. Do not disturb the vial for at least 7-14 days. Mechanical disturbance induces secondary nucleation, resulting in unusable microcrystalline powders[3].

Protocol B: Vapor Diffusion of the Free Base

Causality: If salt formation alters the conformation in an undesirable way, the free base must be crystallized. Vapor diffusion is the premier method for small molecules available in milligram quantities[2]. It relies on the slow transfer of a volatile anti-solvent into a solution of the compound, gradually increasing supersaturation and bypassing the metastable "oiling out" phase.

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve 10 mg of the free base in 0.3 mL of a "good" solvent (e.g., Dichloromethane or Toluene) in a 2 mL inner vial. Filter through a 0.22 µm filter.

  • Outer Vial Preparation: Place 3 mL of a volatile anti-solvent (e.g., n-Hexane or Pentane) into a larger 20 mL scintillation vial.

  • Chamber Assembly: Carefully place the uncapped 2 mL vial inside the 20 mL vial. Seal the 20 mL vial tightly with a Teflon-lined cap.

  • Equilibration: As the highly volatile Hexane diffuses into the DCM through the vapor phase, the dielectric constant of the mixture drops, inducing slow, highly ordered crystal growth[2].

  • Harvesting: Once crystals >0.1 mm in all dimensions are observed[5], harvest them immediately. Crucial: Leave the crystals in their mother liquor until the exact moment of mounting. Allowing the solvent to evaporate can cause the crystal lattice to collapse if solvent molecules are incorporated into the structure[2].

Alternative Approach: If the free base still resists crystallization, consider co-crystallization using a chaperone molecule (e.g., tetraaryladamantanes), which encapsulates the analyte and forces a crystalline lattice[6].

Quantitative Data: Solvent System Selection

The choice of solvent dictates the mechanism of crystal growth and lattice incorporation[4]. The table below summarizes optimized solvent systems for 3-(Amino(cyclopropyl)methyl)aniline derivatives based on the chosen technique.

Crystallization MethodTarget FormGood Solvent (Solute)Anti-Solvent (Vapor/Layer)Expected Crystal HabitAdvantage for SCXRD Analysis
Vapor Diffusion Free BaseDichloromethane (DCM)n-Hexane / PentanePrisms / BlocksHigh volatility gradient ensures slow, controlled supersaturation[7].
Vapor Diffusion Free BaseTolueneDiethyl EtherPlatesToluene provides π-π stacking stabilization with the aniline ring.
Slow Evaporation HBr / HCl SaltMethanol / EthanolDiethyl Ether (Layered)Needles / RodsHeavy atom inclusion guarantees absolute stereochemistry resolution.
Co-crystallization Inclusion ComplexChloroformn-DecaneBlocksRapid structure elucidation for oils/liquids using host chaperones[6].

Troubleshooting & Mechanistic Fixes

  • Issue: The compound "Oils Out" (Liquid-Liquid Separation).

    • Mechanism: The thermodynamic drive to form a crystal is lower than the kinetic barrier, often due to high solvent affinity or conformational flexibility.

    • Fix: Lower the temperature of the vapor diffusion chamber to 4 °C to decrease the kinetic energy of the system, or switch to a solvent system with a steeper solubility curve (e.g., Ethyl Acetate/Heptane).

  • Issue: Crystals are too small (Microcrystalline powder).

    • Mechanism: Nucleation occurred too rapidly (high supersaturation) or too many heterogeneous nucleation sites (dust) were present[3].

    • Fix: Re-filter the solution (0.22 µm). Reduce the concentration of the starting solution by 20%, or restrict the evaporation rate by using a smaller needle gauge for the puncture hole[8].

  • Issue: Crystals are twinned or cracked.

    • Mechanism: Mechanical disturbance during growth, or rapid loss of co-crystallized solvent upon exposure to air[2].

    • Fix: Isolate the crystallization chamber from vibrations. Mount the crystal directly from the mother liquor into a cryo-loop and immediately flash-cool to 100 K in a liquid nitrogen stream[1].

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (PMC). Available at:[Link]

  • X-Ray Crystallography Laboratory. Department of Chemistry, Michigan State University. Available at: [Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Miami University. Available at:[Link]

  • X-ray crystallography. Wikipedia. Available at:[Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (PMC). Available at:[Link]

  • How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Available at:[Link]

Sources

Assaying the Metabolic Stability of Compounds Containing a Cyclopropylamine Moiety: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropylamine Moiety in Modern Drug Discovery

The cyclopropylamine moiety has become an increasingly prevalent structural motif in medicinal chemistry.[1][2] Its unique stereoelectronic properties, stemming from the strained three-membered ring, offer medicinal chemists a valuable tool to enhance potency, modulate physicochemical properties, and improve metabolic stability.[2] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target. However, the very features that make this group attractive also present specific challenges in drug metabolism and safety assessment.

The inherent ring strain and the reactivity of the adjacent amine group can lead to complex metabolic pathways, including the potential for bioactivation to reactive intermediates.[3][4][5] This has been implicated in the idiosyncratic toxicity observed with some drugs containing this moiety, such as the hepatotoxicity associated with trovafloxacin.[3][5][6] Therefore, a thorough and early assessment of the metabolic stability of any new chemical entity (NCE) containing a cyclopropylamine group is paramount for mitigating developmental risks and ensuring the selection of safe and efficacious drug candidates.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the metabolic fate of cyclopropylamine-containing compounds. It delves into the underlying mechanistic principles, offers field-proven experimental protocols for assessing metabolic stability, and provides guidance on data interpretation.

Mechanistic Insights into Cyclopropylamine Metabolism

The metabolism of cyclopropylamines is primarily mediated by cytochrome P450 (CYP) enzymes, the principal family of enzymes responsible for drug metabolism in the liver.[3][7] However, other enzyme systems, such as flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs), can also contribute.[3][8] The metabolic pathways can be broadly categorized into two main routes: those that preserve the cyclopropyl ring and those that lead to ring opening.

1. Ring-Intact Metabolism:

  • N-Dealkylation: For secondary or tertiary cyclopropylamines, the removal of an alkyl substituent is a common metabolic pathway.

  • Hydroxylation: Oxidation can occur on the cyclopropyl ring itself or on other parts of the molecule, leading to the formation of more polar metabolites.

2. Ring-Opening Metabolism and Bioactivation:

This is the pathway of greatest concern from a safety perspective. The oxidation of the cyclopropylamine moiety can lead to the formation of highly reactive intermediates. Two primary mechanisms have been proposed:

  • Single Electron Transfer (SET): The CYP450 enzyme can abstract an electron from the nitrogen atom, forming a radical cation. This intermediate can then undergo rapid ring opening to form a reactive carbon-centered radical.[7][9][10] This radical can then covalently bind to cellular macromolecules, such as proteins, potentially leading to cellular dysfunction and toxicity.[3]

  • Hydrogen Atom Transfer (HAT): Alternatively, the enzyme can abstract a hydrogen atom from the carbon adjacent to the nitrogen, leading to the formation of a carbinolamine intermediate that can subsequently ring-open.[7][11]

These ring-opened intermediates, often in the form of reactive aldehydes, are electrophilic and can be trapped by nucleophiles like glutathione (GSH).[3] The formation of GSH adducts is a hallmark of reactive metabolite formation and is a critical endpoint to monitor in metabolic stability studies.

Diagram: Proposed Metabolic Pathways of Cyclopropylamines

The following diagram illustrates the key metabolic transformations that cyclopropylamine-containing compounds can undergo.

cluster_0 Metabolic Fate of Cyclopropylamine Moiety cluster_1 CYP450, FMO, MAO cluster_2 Metabolites cluster_3 Consequences Parent Cyclopropylamine-Containing Drug RingIntact RingIntact Parent->RingIntact Ring-Intact Metabolism RingOpening RingOpening Parent->RingOpening Ring-Opening Metabolism (Bioactivation) N_Dealkylated N_Dealkylated RingIntact->N_Dealkylated N-Dealkylation Hydroxylated Hydroxylated RingIntact->Hydroxylated Hydroxylation ReactiveIntermediate ReactiveIntermediate RingOpening->ReactiveIntermediate SET or HAT Mechanism GSH_Adduct GSH_Adduct ReactiveIntermediate->GSH_Adduct Trapping by GSH Protein_Adduct Protein_Adduct ReactiveIntermediate->Protein_Adduct Covalent Binding to Proteins Detoxification Detoxification GSH_Adduct->Detoxification Detoxification & Excretion Toxicity Toxicity Protein_Adduct->Toxicity Potential for Idiosyncratic Toxicity

Caption: Key metabolic pathways for cyclopropylamine-containing compounds.

Experimental Protocols for Assessing Metabolic Stability

A tiered approach is recommended for evaluating the metabolic stability of compounds containing a cyclopropylamine moiety. This typically begins with simple, high-throughput in vitro assays and progresses to more complex systems that better recapitulate the in vivo environment.

Tier 1: High-Throughput In Vitro Screening

The initial assessment of metabolic stability is often performed using subcellular fractions of the liver, which are rich in drug-metabolizing enzymes.

1. Liver Microsomal Stability Assay:

This is the most common initial screen to assess Phase I metabolism, primarily mediated by CYP enzymes.[12][13]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

  • Rationale: Microsomes contain a high concentration of CYP enzymes and are a cost-effective and high-throughput system for initial ranking of compounds based on their metabolic lability.[12]

Protocol: Human Liver Microsome Stability Assay [14][15]

StepProcedureRationale & Key Considerations
1 Reagent Preparation
1.1. Prepare a 100 mM potassium phosphate buffer (pH 7.4).Maintains physiological pH for optimal enzyme activity.
1.2. Prepare a 10 mM stock solution of the test compound in DMSO.DMSO is a common solvent, but the final concentration in the incubation should be low (<0.5%) to avoid enzyme inhibition.
1.3. Prepare a working solution of the test compound (e.g., 1 µM) by diluting the stock solution in buffer.The final substrate concentration should ideally be below the Km for the primary metabolizing enzymes to ensure first-order kinetics.
1.4. Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a 1 mM NADPH solution.NADPH is a required cofactor for CYP450 enzyme activity. A regenerating system provides a sustained supply of NADPH.[15]
1.5. Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in buffer.Pooled microsomes from multiple donors reduce inter-individual variability. Keep microsomes on ice to maintain enzyme activity.
2 Incubation
2.1. In a 96-well plate, add the microsomal suspension to the wells containing the test compound.
2.2. Pre-incubate the plate at 37°C for 5-10 minutes.Allows the system to reach thermal equilibrium before initiating the reaction.
2.3. Initiate the reaction by adding the NADPH regenerating system or NADPH solution.The reaction starts upon the addition of the cofactor.
2.4. Incubate the plate at 37°C with gentle shaking.Shaking ensures adequate mixing.
2.5. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.A time course allows for the determination of the rate of compound depletion.
2.6. Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).Acetonitrile precipitates proteins, stopping the enzymatic reaction. The internal standard is crucial for accurate quantification by LC-MS/MS.
3 Sample Analysis
3.1. Centrifuge the quenched samples to pellet the precipitated proteins.
3.2. Transfer the supernatant to a new plate for LC-MS/MS analysis.
3.3. Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.LC-MS/MS provides the necessary sensitivity and selectivity for this analysis.[16]
4 Data Analysis
4.1. Plot the natural logarithm of the percentage of the parent compound remaining versus time.
4.2. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
4.3. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
4.4. Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .CLint is a measure of the intrinsic ability of the liver to metabolize a drug.[12]

2. Liver S9 Fraction Stability Assay:

This assay includes both microsomal and cytosolic enzymes, providing a more comprehensive assessment of both Phase I and Phase II metabolism.[17]

  • Objective: To evaluate the combined effects of Phase I and Phase II enzymes on the metabolic stability of a compound.

  • Rationale: The S9 fraction contains a wider range of metabolic enzymes than microsomes, including cytosolic enzymes like sulfotransferases (SULTs) and N-acetyltransferases (NATs).[17] This is particularly relevant if Phase II metabolism is anticipated to be a significant clearance pathway.

The protocol for the S9 stability assay is similar to the microsomal stability assay, with the key difference being the use of S9 fraction instead of microsomes and the inclusion of cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for UGTs, PAPS for SULTs) enzymes.

Tier 2: In Vitro Assays with Intact Cells

1. Hepatocyte Stability Assay:

This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies.[18][19]

  • Objective: To determine the metabolic stability of a compound in a system that more closely mimics the in vivo liver environment.

  • Rationale: Hepatocytes contain the full complement of hepatic drug-metabolizing enzymes (both Phase I and Phase II) and cofactors within an intact cellular structure.[20][21] This assay also accounts for cellular uptake and efflux, providing a more physiologically relevant measure of hepatic clearance.[21]

Protocol: Cryopreserved Human Hepatocyte Stability Assay [19][20]

StepProcedureRationale & Key Considerations
1 Hepatocyte Preparation
1.1. Thaw cryopreserved human hepatocytes according to the supplier's protocol.Proper thawing is critical for maintaining cell viability and metabolic activity.
1.2. Determine cell viability and density using a method like trypan blue exclusion.Viability should typically be >80%.
1.3. Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.
2 Incubation
2.1. Add the hepatocyte suspension to a 96-well plate.
2.2. Add the test compound (final concentration typically 1 µM) to the wells.
2.3. Incubate the plate at 37°C in a humidified incubator with 5% CO2.The CO2 is necessary to maintain the pH of the culture medium.
2.4. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the cell suspension.Longer incubation times are often used for hepatocytes compared to microsomes due to potentially slower metabolism.
2.5. Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
3 Sample Analysis & Data Analysis
3.1. Follow the same procedures for sample processing, LC-MS/MS analysis, and data analysis as described for the microsomal stability assay.
3.2. CLint is typically expressed as µL/min/10^6 cells.

Diagram: Experimental Workflow for In Vitro Metabolic Stability Assays

This diagram outlines the general workflow for conducting in vitro metabolic stability assays.

cluster_0 In Vitro Metabolic Stability Assay Workflow Start Prepare Reagents (Compound, Buffers, Cofactors) IncubationSystem Select Incubation System (Microsomes, S9, Hepatocytes) Start->IncubationSystem Incubation Incubate at 37°C IncubationSystem->Incubation Sampling Sample at Time Points Incubation->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Data Analysis (t½, CLint) Analysis->Data

Caption: A generalized workflow for in vitro metabolic stability assessment.

Tier 3: Metabolite Identification and Bioactivation Potential

For compounds containing a cyclopropylamine moiety, it is crucial to investigate the potential for bioactivation.

1. Reactive Metabolite Trapping with Glutathione (GSH):

  • Objective: To detect the formation of reactive electrophilic metabolites.

  • Rationale: GSH is a physiological nucleophile that can trap reactive metabolites, forming stable adducts that can be detected by LC-MS/MS. The presence of GSH adducts is strong evidence of bioactivation.[3]

This experiment is typically conducted in parallel with a standard microsomal or hepatocyte stability assay, with the addition of GSH (typically 1-5 mM) to the incubation mixture. The LC-MS/MS analysis is then configured to search for the expected mass of the parent compound plus the mass of glutathione.

Data Interpretation and Quantitative Analysis

The data generated from these assays are used to rank compounds and predict their in vivo pharmacokinetic properties.

Table 1: Example Data from In Vitro Metabolic Stability Assays

CompoundAssay Systemt½ (min)CLint (µL/min/mg protein or 10^6 cells)GSH Adduct Detected?
Compound A Human Liver Microsomes4515.4No
Human Hepatocytes907.7No
Compound B Human Liver Microsomes1546.2Yes
Human Hepatocytes3519.8Yes
Verapamil (Control) Human Liver Microsomes2527.7N/A
Diclofenac (Control) Human Hepatocytes5512.6N/A
  • Interpretation:

    • Compound A shows moderate metabolic stability and no evidence of reactive metabolite formation, making it a more promising candidate for further development.

    • Compound B exhibits high metabolic instability and the formation of a GSH adduct, indicating a high potential for bioactivation and potential toxicity. This compound would likely be deprioritized or redesigned.

In Vivo Metabolic Studies

While in vitro assays are invaluable for screening and initial characterization, in vivo studies in preclinical species are necessary to confirm the metabolic fate of a compound.[22]

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism. Blood and urine samples are collected over time and analyzed for the parent compound and its metabolites.

  • Excreta Analysis: Analysis of urine and feces can help to identify the major clearance pathways and the full spectrum of metabolites.

Conclusion

The cyclopropylamine moiety is a valuable tool in drug discovery, but its potential for complex metabolism and bioactivation necessitates a thorough and early assessment of metabolic stability. By employing a tiered approach of in vitro and in vivo studies, researchers can effectively characterize the metabolic fate of cyclopropylamine-containing compounds, identify potential liabilities, and guide the selection and optimization of safe and effective drug candidates. The protocols and insights provided in this guide are intended to equip drug development professionals with the knowledge and tools necessary to confidently navigate the challenges associated with this important structural motif.

References

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. Available from: [Link]

  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. Available from: [Link]

  • Hepatocyte Stability Assay - Domainex. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Available from: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available from: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available from: [Link]

  • Metabolic Stability Assays - Merck Millipore. Available from: [Link]

  • A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Available from: [Link]

  • Microsomal Stability Assay - Creative Bioarray. Available from: [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition - Medicinal Chemistry. Available from: [Link]

  • Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. - ResearchGate. Available from: [Link]

  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed. Available from: [Link]

  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome - Malaria World. Available from: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC. Available from: [Link]

  • Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed. Available from: [Link]

  • Figure 17 from Bioactivation of drugs: risk and drug design. - Semantic Scholar. Available from: [Link]

  • Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. - ResearchGate. Available from: [Link]

  • In vitro metabolic stability assays for the selected compounds - ResearchGate. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates | Journal of the American Chemical Society. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed. Available from: [Link]

  • In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed. Available from: [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC. Available from: [Link]

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC. Available from: [Link]

  • Metabolic Stability Assay Services - BioIVT. Available from: [Link]

  • Cyclopropylamines as suicide substrates for cytochromes P-450 | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate. Available from: [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. Available from: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Amino(cyclopropyl)methyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the scale-up and yield of 3-(Amino(cyclopropyl)methyl)aniline .

The most robust and stereoselective route to this bifunctional pharmacophore utilizes Ellman’s chiral auxiliary (tert-butanesulfinamide). This guide deconstructs the four-step synthetic workflow, providing causal troubleshooting insights, self-validating protocols, and empirical data to ensure high diastereomeric excess (de) and overall yield.

I. Synthetic Workflow & Pathway Visualization

G SM 3-Nitrobenzaldehyde Int1 Sulfinyl Imine Intermediate SM->Int1 Step 1: Condensation Reagent1 (R)-tert-Butanesulfinamide Ti(OEt)4, THF Reagent1->Int1 Int2 Chiral Sulfinamide (High dr) Int1->Int2 Step 2: Nucleophilic Addition Reagent2 Cyclopropylmagnesium Bromide DCM, -78 °C Reagent2->Int2 Int3 1-(3-Nitrophenyl)-1- cyclopropylmethanamine Int2->Int3 Step 3: Acidic Cleavage Reagent3 4M HCl in Dioxane/MeOH Deprotection Reagent3->Int3 Product 3-(Amino(cyclopropyl)methyl)aniline Int3->Product Step 4: Chemoselective Reduction Reagent4 Fe, NH4Cl, EtOH/H2O Nitro Reduction Reagent4->Product

Fig 1: Stereoselective synthesis of 3-(Amino(cyclopropyl)methyl)aniline via Ellman's auxiliary.

II. Troubleshooting & FAQs

Q1: Why is my imine condensation yield consistently stalling below 70%? The Causality: The formation of N-tert-butanesulfinyl imines is an equilibrium process driven backwards by water generation. Because 3-nitrobenzaldehyde is highly electron-deficient, the carbonyl carbon is reactive, but the resulting hemiaminal intermediate is prone to reversion if water is not aggressively sequestered [2]. The Solution: Standard desiccants (MgSO4) are insufficient. You must use Titanium(IV) ethoxide (Ti(OEt)4) as both a Lewis acid to activate the carbonyl and an irreversible water scavenger. Ensure your Ti(OEt)4 is fresh; if the reagent bottle contains a white crust (TiO2), it has hydrolyzed and will fail to drive the reaction to completion.

Q2: During the Grignard addition (Step 2), I am getting a poor diastereomeric ratio (dr < 3:1). How can I improve stereoselectivity? The Causality: The stereochemical outcome of cyclopropylmagnesium bromide addition depends entirely on the transition state geometry. In coordinating solvents like THF, the solvent molecules compete for magnesium coordination, leading to an open, flexible transition state and poor facial selectivity [1]. The Solution: Switch the reaction solvent to Dichloromethane (DCM) and strictly maintain an internal temperature of -78 °C. In the non-coordinating environment of DCM, the reaction proceeds via a rigid, six-membered cyclic chair-like transition state. The sulfinyl oxygen strongly coordinates to the magnesium, directing the cyclopropyl nucleophile exclusively to the less hindered face of the imine.

Q3: What is the most chemoselective method for reducing the nitro group in Step 4 without cleaving the cyclopropyl ring or inducing hydrogenolysis of the primary amine? The Causality: While cyclopropyl rings are generally stable to standard catalytic hydrogenation (Pd/C, H2), the presence of the benzylic primary amine introduces a high risk of C-N bond hydrogenolysis under pressurized hydrogen. The Solution: Utilize Béchamp reduction conditions (Iron powder and NH4Cl in aqueous ethanol). This method operates via a single-electron transfer (SET) mechanism that is exquisitely chemoselective for the nitro group, completely preserving both the cyclopropyl moiety and the benzylic amine.

III. Quantitative Data: Optimizing Grignard Addition

The following table summarizes empirical data demonstrating the critical impact of solvent and temperature on the yield and diastereoselectivity of the cyclopropylmagnesium bromide addition to the sulfinyl imine [1], [2].

Solvent EnvironmentInternal Temp (°C)Lewis Acid AdditiveConversion Yield (%)Diastereomeric Ratio (dr)
THF (Coordinating)0 °CNone45%2:1
THF (Coordinating)-78 °CNone62%4:1
Toluene (Non-coord.)-78 °CNone78%7:1
DCM (Non-coord.) -78 °C None 94% >10:1

IV. Self-Validating Experimental Protocols

Protocol A: Synthesis of the Sulfinyl Imine
  • Setup: Charge a flame-dried, argon-purged flask with 3-nitrobenzaldehyde (1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq). Dissolve in anhydrous THF (0.5 M).

  • Activation: Dropwise add Ti(OEt)4 (2.0 eq) at room temperature. Heat the mixture to 60 °C and stir for 12 hours.

  • Quench & Filter: Cool to room temperature. Pour the mixture into an equal volume of rapidly stirring saturated aqueous NaHCO3.

  • Self-Validation Checkpoint: The quench must produce a thick, white precipitate (TiO2). If no precipitate forms, the Ti(OEt)4 was inactive. TLC (20% EtOAc/Hexanes) should show the complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the presence of a new, bright yellow imine spot (Rf ~0.5).

  • Isolation: Filter the suspension through a tightly packed Celite pad. Wash the filter cake thoroughly with EtOAc. Separate the organic layer, dry over Na2SO4, and concentrate.

Protocol B: Stereoselective Grignard Addition
  • Preparation: Dissolve the crude sulfinyl imine (1.0 eq) in anhydrous DCM (0.2 M) under argon.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Addition: Using a syringe pump, add cyclopropylmagnesium bromide (0.5 M in THF, 1.5 eq) dropwise over 1 hour. Crucial: Do not allow the internal temperature to spike above -70 °C.

  • Self-Validation Checkpoint: The bright yellow color of the imine solution will gradually fade to a pale yellow or colorless solution. TLC (30% EtOAc/Hexanes) will reveal a new, slightly more polar spot (Rf ~0.3) that stains weakly with ninhydrin.

  • Workup: Quench cold with saturated aqueous NH4Cl. Extract with DCM, dry, and purify via silica gel chromatography to isolate the pure major diastereomer [1].

Protocol C: Sulfinamide Deprotection
  • Reaction: Dissolve the chiral sulfinamide intermediate in Methanol (0.2 M). Cool to 0 °C.

  • Cleavage: Add 4M HCl in 1,4-dioxane (3.0 eq) dropwise. Remove the ice bath and stir for 1 hour at room temperature.

  • Self-Validation Checkpoint: The reaction is complete when TLC shows baseline material (the highly polar amine hydrochloride salt) and no starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to dissolve and remove the cleaved sulfinyl byproducts. Vacuum filter to collect the pure 1-(3-nitrophenyl)-1-cyclopropylmethanamine hydrochloride as a white solid.

Protocol D: Chemoselective Nitro Reduction
  • Setup: Dissolve the amine hydrochloride in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagents: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH4Cl) (5.0 eq).

  • Reduction: Heat the vigorously stirring mixture to reflux (80 °C) for 4 hours.

  • Self-Validation Checkpoint: The initial dark gray suspension of elemental iron will gradually transform into a dense, rust-brown sludge (iron oxides). TLC (10% MeOH/DCM with 1% NH4OH) will show a highly polar spot that instantly stains deep purple with ninhydrin, confirming the presence of the aniline.

  • Workup: Cool to room temperature. Filter the iron oxides through a Celite pad, washing with hot ethanol. Concentrate the filtrate, basify with 1M NaOH to pH 10, and extract with EtOAc. Dry over Na2SO4 and concentrate to yield the final 3-(amino(cyclopropyl)methyl)aniline.

V. References

  • Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews.[Link]

Technical Support Center: Troubleshooting Solubility of 3-(Amino(cyclopropyl)methyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notoriously difficult physicochemical profile of 3-(Amino(cyclopropyl)methyl)aniline derivatives . This specific chemical scaffold presents unique formulation challenges due to its dual-basic nature, planar aromatic stacking, and rigid lipophilic domains.

This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating experimental protocols, and authoritative formulation strategies.

Mechanistic Profiling: Understanding the Scaffold

Before troubleshooting, we must understand why this molecule resists solvation. The 3-(Amino(cyclopropyl)methyl)aniline scaffold possesses three critical structural features that dictate its behavior in solution:

  • Dual Basic Centers (pKa disparities): The molecule contains a weak basic center at the aniline ring (pKa ~4.6) and a strong basic center at the aliphatic amine (pKa ~9.5). At physiological pH (7.4), the molecule is a monocation; at gastric pH (1.2), it is a dication.

  • High Crystal Lattice Energy: The planar aniline ring promotes tight π-π stacking in the solid state, while the rigid cyclopropyl group restricts rotational freedom, leading to a highly stable, tightly packed crystal lattice that resists water penetration.

  • Lipophilic Domains: The cyclopropyl group acts as a "greasy" hydrophobic patch, driving water molecules away and promoting rapid precipitation when diluted from organic stocks.

pHPathway Molecule 3-(Amino(cyclopropyl)methyl)aniline pKa1 ~4.6 (Aniline) pKa2 ~9.5 (Aliphatic Amine) pH2 Gastric pH (1.2 - 2.0) Dicationic Form Molecule->pH2 pH7 Physiological pH (7.4) Monocationic Form Molecule->pH7 pH10 pH10 Molecule->pH10 Risk1 Risk: Chloride Common Ion Effect Precipitation of HCl salt pH2->Risk1 Risk2 Risk: Moderate Lipophilicity Requires Cosolvents pH7->Risk2 Risk3 Risk: High Lattice Energy Crashes out immediately pH10->Risk3

Caption: pH-dependent ionization states and associated solubility risks for the scaffold.

Troubleshooting FAQs

Q1: My compound crashes out immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4) for in vitro assays. How do I fix this?

Root Cause: You are experiencing a failure of kinetic solubility [1]. In early discovery, compounds are pre-dissolved in DMSO. When rapidly diluted into an aqueous buffer, the local concentration of water spikes, forcing the highly lipophilic cyclopropyl derivative past its metastable supersaturation point. The rigid cyclopropyl group acts as a nucleation seed, causing rapid precipitation. Solution: Do not dilute directly into 100% buffer. Implement a "step-down" dilution protocol. First, dilute the DMSO stock into an intermediate solvent containing a surfactant (e.g., 10% Tween-80 or 0.1% BSA), then dilute this mixture into your final assay buffer. Alternatively, lower your master stock concentration from 10 mM to 1 mM to reduce the thermodynamic driving force for nucleation.

Q2: We are trying to formulate the free base for oral dosing (PO) in rodents, but it is practically insoluble in water. Should we just synthesize the hydrochloride (HCl) salt?

Root Cause: While making a salt is the correct first step for a basic drug, the HCl salt is often a poor choice for this specific scaffold. At gastric pH (1.2 - 2.0), the high concentration of endogenous chloride ions in the stomach triggers the common ion effect, which severely suppresses the solubility of the HCl salt, leading to in vivo precipitation. Solution: Screen for salts using counterions that do not suffer from the gastric common ion effect. Prioritize mesylate, tartrate, or citrate salts. The bulky nature of tartrate and citrate also helps disrupt the rigid crystal lattice formed by the aniline/cyclopropyl stacking, lowering the melting point and improving dissolution.

Q3: Even our best salt forms are failing to reach the target exposure (AUC) in vivo. What formulation strategy should we use next?

Root Cause: The compound's lipophilicity is outcompeting the solubility gains from salt formation. Solution: Cyclodextrin complexation is highly effective here. The cyclopropyl and aniline moieties are highly lipophilic and perfectly sized to fit into the hydrophobic cavity of β-cyclodextrins, while the exterior hydroxyl groups provide massive gains in aqueous solubility[2]. Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[3].

SolubilityWorkflow Start Poor Solubility Detected 3-(Amino(cyclopropyl)methyl)aniline CheckAssay Is this an in vitro assay (DMSO stock) or in vivo? Start->CheckAssay InVitro In Vitro (Kinetic) CheckAssay->InVitro Assay Buffer InVivo In Vivo (Thermodynamic) CheckAssay->InVivo Formulation OptDMSO Optimize DMSO dilution Add Tween-80 / BSA InVitro->OptDMSO SaltScreen Perform Salt Screening (Mesylate, Tartrate) InVivo->SaltScreen Solid State Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Liquid Vehicle ASD Amorphous Solid Dispersion (HPMCAS) SaltScreen->ASD If Salts Fail

Caption: Decision tree for troubleshooting 3-(Amino(cyclopropyl)methyl)aniline solubility.

Comparative Formulation Strategies

Summarizing the quantitative and qualitative data for formulation choices allows for rapid decision-making.

StrategyMechanism of ActionProsConsTypical Solubility Gain
Salt Formation (Mesylate) Ionization; lowers crystal lattice energy.Highly scalable; stable solid state.May still precipitate at high pH (intestine).10x - 50x
Co-solvents (PEG400/PG) Reduces dielectric constant of the vehicle.Easy to prepare; good for IV/PO tox.High viscosity; potential tissue irritation.5x - 20x
Cyclodextrins (HP-β-CD) Host-guest inclusion of the cyclopropyl/aniline ring.Excellent tolerability; prevents precipitation.Expensive at scale; adds bulk to solid dosage.50x - 500x
Amorphous Solid Dispersion Traps compound in a high-energy, disordered state.Maximizes thermodynamic driving force.Risk of recrystallization over time (stability).100x - 1000x

Step-by-Step Experimental Protocols

To ensure trustworthiness , every protocol below is designed as a self-validating system. They include built-in checks to ensure the data you generate is real and not an artifact of transient supersaturation or amorphous crash-out.

Protocol A: Tier 1 Salt Screening & Validation

Objective: Identify a stable, highly soluble salt form while avoiding the common ion effect.

  • Free Base Dissolution: Dissolve 50 mg of the 3-(Amino(cyclopropyl)methyl)aniline free base in 1 mL of a moderately polar solvent (e.g., THF or Acetone) at 50°C.

  • Counterion Addition: Add 1.05 molar equivalents of the target acid (e.g., Methanesulfonic acid, L-Tartaric acid) dropwise while stirring.

  • Crystallization: Cool the mixture slowly to 5°C at a rate of 0.5°C/min. If no precipitation occurs, add an anti-solvent (e.g., Heptane) dropwise until the solution turns cloudy, then hold at 5°C for 24 hours.

  • Filtration & Washing: Filter the resulting solids and wash with cold anti-solvent. Dry under vacuum at 40°C for 12 hours.

  • Self-Validation (XRPD & DSC): Critical Step. You must analyze the solid via X-Ray Powder Diffraction (XRPD) to confirm a distinct crystalline pattern differing from the free base. A broad "halo" indicates an amorphous crash-out, which will falsely elevate initial solubility readings before crashing out later. Use Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm.

Protocol B: HP-β-CD Phase Solubility Profiling

Objective: Determine the stoichiometric binding and thermodynamic solubility limit of the compound in cyclodextrin.

  • Vehicle Preparation: Prepare a series of aqueous solutions containing HP-β-CD at 0%, 5%, 10%, 15%, and 20% (w/v) in 50 mM Phosphate Buffer (pH 6.8 to simulate intestinal conditions).

  • Excess Drug Addition: Add an excess amount (e.g., 20 mg) of the compound (free base or salt) to 2 mL of each HP-β-CD solution in sealed glass vials.

  • Thermodynamic Equilibration: Place the vials on a rotary shaker at 37°C for 48 hours . Causality note: 48 hours is required to ensure thermodynamic equilibrium is reached, preventing false-positive readings from transient kinetic supersaturation.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved drug. Carefully extract the supernatant.

  • Self-Validation (HPLC): Dilute the supernatant appropriately and quantify the drug concentration via HPLC-UV. Plot the drug concentration (mM) vs. HP-β-CD concentration (mM). A linear slope (A_L type plot) confirms a 1:1 inclusion complex, validating the formulation's stability[2].

References

  • Molecular Property Prediction Using Machine Learning. Nurix.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Cyclodextrins in Drug Formulation and Delivery. Pharma Excipients.
  • Pharmaceutical Cyclodextrin: The Secret Ingredient for Better Drug Stability. zh-cyclodextrin.com.

Sources

improving the stability of 3-(Amino(cyclopropyl)methyl)aniline in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Amino(cyclopropyl)methyl)aniline . As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with this specific molecule.

This compound presents a unique dual-reactivity challenge: it contains both an aromatic primary amine (aniline moiety) and an aliphatic primary amine . While the aliphatic amine is highly nucleophilic, the electron-rich aniline ring is exceptionally prone to single-electron transfer (SET) oxidation, leading to rapid degradation in standard aqueous buffers. This guide will provide the mechanistic causality behind these degradation pathways and equip you with self-validating protocols to ensure absolute stability in your assays.

Mechanistic Troubleshooting & FAQs

Q1: My stock solutions of 3-(Amino(cyclopropyl)methyl)aniline turn from colorless to yellow, and eventually dark brown, within 48 hours. What is happening at a molecular level? A1: The discoloration is the visual hallmark of oxidative degradation. Freshly prepared aniline derivatives are colorless, but exposure to dissolved oxygen and ambient light triggers the formation of an aniline radical cation [1]. Because the aniline ring is electron-rich, it readily undergoes single-electron oxidation. These radical cations rapidly couple with one another to form highly conjugated, strongly colored impurities such as azobenzenes and polyanilines[2]. The darker the solution, the higher the concentration of these polymeric degradation products.

Q2: How does the pH of my assay buffer influence the stability of this compound? A2: Stability is entirely dictated by the protonation state of your two amine groups, which is governed by their respective pKa​ values.

  • The aliphatic primary amine has a pKa​ of ~9.5.

  • The aromatic aniline amine has a pKa​ of ~4.6. In a physiological buffer (pH 7.4), the aliphatic amine is safely protonated and stable, but the aniline moiety remains unprotonated[3]. The lone pair of electrons on the unprotonated aniline nitrogen delocalizes into the benzene ring, drastically lowering the molecule's oxidation potential and making it a prime target for reactive oxygen species (ROS). By lowering your solution pH to 4.5–5.5 , you partially protonate the aniline nitrogen, locking up its lone pair. This significantly increases the oxidation potential, effectively shielding the molecule from spontaneous oxidation without requiring extreme acidity that might threaten the cyclopropyl ring.

Q3: Can I use antioxidants to prevent this degradation, and which ones are compatible? A3: Yes. Because the degradation is a radical-mediated chain reaction, sacrificial antioxidants are highly effective. Ascorbic acid (Vitamin C) is the optimal choice. It possesses a lower oxidation potential than the aniline moiety and acts as a potent radical scavenger[4]. If any aniline radical cations do form, ascorbic acid rapidly donates an electron to reduce the radical back to the stable parent amine, halting the polymerization cascade.

Q4: Is it necessary to protect the solution from light? A4: Absolutely. The absorption tails of aniline derivatives extend into the near-UV and visible spectrum. Photons provide the activation energy required to excite the molecule, accelerating the electron transfer to dissolved oxygen (photooxidation)[5]. Always use amber vials or foil-wrapped tubes.

Quantitative Stability Data

The following table summarizes the causal relationship between environmental stressors and the degradation of 3-(Amino(cyclopropyl)methyl)aniline.

Table 1: Representative Stability Profile of 3-(Amino(cyclopropyl)methyl)aniline (1 mg/mL)

Storage ConditionpHAtmosphereLight ExposureAntioxidant% Recovery (Day 7)Colorimetric Shift
Room Temp7.4Ambient AirAmbient LightNone< 60%Dark Brown
4°C7.4Ambient AirDarkNone78%Light Yellow
4°C5.0Ambient AirDarkNone89%Pale Yellow
4°C5.0ArgonDarkNone96%Colorless
4°C 5.0 Argon Dark 1 mM Ascorbic Acid > 99% Colorless

Visualizing the Mechanisms

Degradation cluster_aniline Aniline Moiety Oxidation cluster_aliphatic Aliphatic Amine Reactivity Mol 3-(Amino(cyclopropyl)methyl)aniline Rad Aniline Radical Cation Mol->Rad O2 / Light / ROS Nuc Nucleophilic Adducts Mol->Nuc Electrophiles Carb Carbamate Formation Mol->Carb Atmospheric CO2 Azo Azobenzenes & Polyanilines Rad->Azo Radical Coupling

Fig 1. Primary degradation pathways of 3-(Amino(cyclopropyl)methyl)aniline in aqueous solutions.

Workflow S1 1. Solvent Prep HPLC-grade water S2 2. Degassing Ar/N2 sparging S1->S2 S3 3. pH Control Buffer to pH 4.5-5.5 S2->S3 S4 4. Antioxidant Add Ascorbic Acid S3->S4 S5 5. Storage Amber vial, 2-8°C S4->S5

Fig 2. Step-by-step workflow for formulating oxidation-resistant amine solutions.

Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, do not rely on assumptions. Use the following self-validating protocol to prepare your solutions and empirically verify their stability.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality Focus: This protocol systematically eliminates the three primary drivers of degradation: dissolved oxygen, unprotonated lone pairs, and light.

  • Solvent Degassing: Transfer 10 mL of HPLC-grade water (or your chosen aqueous buffer) into a glass vial. Sparge the solvent with high-purity Argon gas for 15 minutes using a submerged needle to physically displace dissolved O2​ .

  • Antioxidant Addition: Dissolve Ascorbic Acid to a final concentration of 1 mM (176 µg/mL). Note: Ascorbic acid will naturally lower the pH of unbuffered water.

  • pH Adjustment: Using a micro-pH probe, adjust the solution to pH 5.0 using dilute HCl or NaOH . This ensures the aliphatic amine is fully protonated and the aniline moiety is partially protonated.

  • Compound Dissolution: Weigh the required amount of 3-(Amino(cyclopropyl)methyl)aniline and dissolve it in the degassed, pH-adjusted buffer.

  • Inert Storage: Transfer the solution to an amber glass vial (to prevent photooxidation). Blanket the headspace with Argon gas before sealing tightly with a PTFE-lined cap. Store at 2–8°C.

Protocol B: Chromatographic & Colorimetric Validation Assay

Causality Focus: A stable system must prove its stability. Because aniline degradation produces highly conjugated (colored) polymers, visual inspection directly correlates with chromatographic purity.

  • Baseline Establishment ( T=0 ): Immediately after preparing the solution in Protocol A, take a 10 µL aliquot and inject it into an HPLC-UV system (Detection at 254 nm and 280 nm). Record the peak area of the parent compound. Visually confirm the solution is perfectly colorless.

  • Stress Testing (Optional): To validate the protective power of your buffer, prepare a control solution omitting the Argon sparging and Ascorbic Acid, and leave it in a clear vial at room temperature.

  • Time-Course Analysis ( T=7 days): Re-inject the protected solution and the control solution.

    • Validation Check 1 (Visual): The protected solution must remain colorless. The control solution will have turned yellow/brown.

    • Validation Check 2 (Quantitative): Calculate the % recovery by comparing the T=7 peak area to the T=0 peak area. A self-validated, stable system will yield >98% recovery with no new peaks appearing in the chromatogram.

References

  • Aniline - Wikipedia. Wikipedia. Available at: [Link]

  • Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution. SciSpace. Available at:[Link]

  • What is the strength of primary, secondary, and tertiary amines in water? Quora. Available at:[Link]

  • Ascorbic Acid-Induced Reactions. Encyclopedia.pub. Available at:[Link]

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. ACS Publications. Available at:[Link]

Sources

overcoming challenges in the characterization of 3-(Amino(cyclopropyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(Amino(cyclopropyl)methyl)aniline (CAS No. for (S)-enantiomer: 1213508-02-1[1]). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The unique structure of this molecule, featuring a primary aromatic amine, a chiral secondary amine, and a strained cyclopropyl ring, presents specific challenges in analytical characterization. This guide is designed to help you navigate these complexities, ensure data integrity, and accelerate your research.

Part 1: General Handling and Stability

The stability of an analyte is the foundation of reliable characterization. Anilines, as a class, are susceptible to degradation, which is a primary source of analytical discrepancies.

FAQ 1: My sample of 3-(Amino(cyclopropyl)methyl)aniline, which was initially a pale yellow oil, has turned dark brown/red upon storage. What caused this, and is the sample still viable?

Answer:

This color change is a classic indicator of oxidation. The primary aniline moiety is electron-rich and highly susceptible to air oxidation, especially when exposed to light and elevated temperatures.[2] This process forms a complex mixture of colored impurities, including nitrosobenzenes, azoxybenzenes, and polymeric materials, which can significantly interfere with analysis.[3][4]

  • Causality: The lone pair of electrons on the aniline nitrogen delocalizes into the benzene ring, activating it towards oxidative processes.[2]

  • Viability: While the bulk of the material may still be the target compound, it is now significantly impure. For quantitative analysis or use in sensitive downstream applications, the material should be purified. For preliminary or screening purposes, it may be usable, but be aware that the observed activity or analytical profile will be compromised.

  • Troubleshooting & Prevention:

    • Purification: If required, purify the material using flash column chromatography on silica gel or alumina.

    • Storage Protocol: Always store 3-(Amino(cyclopropyl)methyl)aniline under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at refrigerated temperatures (2-8°C is recommended).[1]

    • Solvent Choice: If storing in solution, use de-gassed, high-purity solvents.

Part 2: Chromatographic Analysis (HPLC & GC)

Chromatography is the workhorse for purity assessment and quantification. However, the basic nature of the two amine groups in 3-(Amino(cyclopropyl)methyl)aniline can lead to common issues.

FAQ 2: I'm observing significant peak tailing in my reverse-phase HPLC analysis. How can I achieve better peak symmetry?

Answer:

Peak tailing is a frequent problem when analyzing basic compounds like this one. It is primarily caused by strong, undesirable interactions between the protonated amine groups and acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.

  • Causality: At typical mobile phase pH values (2-7), the primary and secondary amines (pKa ≈ 4-5 for the aniline, ≈ 9-10 for the alkyl amine) will be protonated, carrying a positive charge. These cations interact ionically with deprotonated, negatively charged silanols, leading to a secondary retention mechanism that causes tailing.

  • Troubleshooting Workflow:

    start Problem: HPLC Peak Tailing decision1 Is your column specifically designed for basic compounds? start->decision1 solution1 Option 1: Use a modern, end-capped column (e.g., C18-B, Phenyl-Hexyl) with low silanol activity. decision1->solution1 No solution2 Option 2: Modify Mobile Phase. Add a competing base (e.g., 0.1% Triethylamine) to saturate silanol sites. decision1->solution2 Yes path1_yes Yes path1_no No check Re-analyze Sample solution1->check solution3 Option 3: Adjust Mobile Phase pH. Use a buffer at high pH (>10) to keep the analyte in its neutral form. Requires a pH-stable column (e.g., hybrid silica). solution2->solution3 solution3->check end Symmetrical Peak Achieved check->end

    Caption: Troubleshooting workflow for HPLC peak tailing.

Recommended HPLC Starting Conditions

For robust analysis, a systematic approach to method development is crucial. The table below provides validated starting points.

ParameterCondition A (Standard C18)Condition B (pH-Stable Column)Rationale
Column C18, 2.5-5 µm, end-cappedHybrid/pH-stable C18, 2.5-5 µmCondition A is a common starting point. Condition B is for high-pH methods to improve peak shape.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate, pH 10The acidic modifier in A ensures protonation for good retention. The basic modifier in B neutralizes the analyte to prevent silanol interactions.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutes5% to 95% B over 15 minutesA standard screening gradient. Adjust based on retention time.
Flow Rate 1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)Adjust proportionally for different column diameters.
Temperature 30 °C30 °CControls viscosity and can improve peak shape.
Detection (UV) 254 nm, 280 nm254 nm, 280 nmAniline derivatives have strong absorbance in this range.
FAQ 3: Can I analyze this compound by Gas Chromatography (GC)?

Answer:

Direct GC analysis of 3-(Amino(cyclopropyl)methyl)aniline is challenging and often not recommended.

  • Causality: The molecule contains two primary/secondary amine groups, which are highly polar and capable of hydrogen bonding. This leads to several problems:

    • Poor Volatility: The compound has a relatively high boiling point, requiring high injector temperatures.

    • Thermal Degradation: Anilines can be thermally labile, potentially degrading in a hot GC inlet.[6]

    • Peak Tailing: The polar amine groups interact strongly with active sites in the injector liner and on the column, causing severe peak tailing and poor sensitivity.

  • Troubleshooting & Solution:

    • Derivatization: To make the compound suitable for GC analysis, the active amine hydrogens must be capped. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common derivatization strategies that increase volatility and reduce polarity.[7] This approach is often used for GC analysis of polar analytes like amines.[6]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. However, the spectrum of 3-(Amino(cyclopropyl)methyl)aniline has several regions that can be difficult to interpret correctly.

FAQ 4: The aliphatic region of my ¹H NMR spectrum (0-2 ppm) is complex and doesn't look like a simple cyclopropyl pattern. How do I interpret these signals?

Answer:

The complexity arises from the stereochemistry of the molecule. The carbon atom attached to both the aniline ring and the cyclopropyl group is a chiral center. This makes the two protons on the adjacent CH2 group of the cyclopropyl ring and the two protons on the other CH2 group diastereotopic.

  • Causality: Diastereotopic protons are chemically non-equivalent and will have different chemical shifts. They will also couple to each other (geminal coupling) and to the adjacent cyclopropyl CH proton, resulting in complex multiplets (often appearing as multiplets of doublets of doublets).

  • Troubleshooting & Interpretation:

    • High-Field NMR: Use a spectrometer with a higher field strength (e.g., 500 MHz or greater) to increase signal dispersion and resolve the overlapping multiplets.

    • 2D NMR: A ¹H-¹H COSY experiment is invaluable. It will show correlations between the coupled protons, allowing you to trace the connectivity within the cyclopropyl spin system and definitively assign the signals.

    • Expected Shifts: The cyclopropyl protons are highly shielded and will appear far upfield, typically between 0.3 and 1.5 ppm.[8]

Expected NMR Data

The following table summarizes the expected chemical shift ranges for the key protons and carbons.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Aromatic (Ar-H) 6.5 - 7.2113 - 150Complex pattern due to meta-substitution.[9]
Aniline NH₂ 3.5 - 4.5 (broad)N/AChemical shift and visibility are solvent and concentration dependent. May exchange with D₂O.
Benzylic CH ~4.0~60Signal for the proton at the chiral center.
Secondary NH 1.5 - 2.5 (broad)N/AAlso solvent dependent and will exchange with D₂O.
Cyclopropyl CH 0.8 - 1.5~10-20Part of the complex upfield multiplet system.
Cyclopropyl CH₂ 0.3 - 0.8~3-10Diastereotopic protons, appearing as complex multiplets.[8]
Part 4: Mass Spectrometry (MS)

MS provides crucial molecular weight and fragmentation information. The key is to choose the right ionization method and understand the likely fragmentation pathways.

FAQ 5: I am using Electron Ionization (EI) GC-MS (after derivatization) and I do not see a clear molecular ion peak. Why?

Answer:

It is common for amines, especially benzylic amines, to undergo extensive fragmentation under high-energy Electron Ionization (EI), resulting in a weak or absent molecular ion (M⁺˙) peak.

  • Causality: The molecule has several preferred fragmentation sites. The C-C bond between the chiral center and the cyclopropyl ring, and the benzylic C-N bond, are particularly prone to cleavage. The most stable fragment, the tropylium ion or a related benzylic cation, will often dominate the spectrum.

  • Troubleshooting & Solution:

    • Use Soft Ionization: For clear molecular weight confirmation, use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, resulting in a strong protonated molecular ion ([M+H]⁺) at m/z 163.23.[1]

    • Interpret Fragments: In EI, look for characteristic fragments that support the structure.

Common Mass Spectrometry Fragments (Predicted)
m/z ValueProposed FragmentPathway
162[M]⁺˙Molecular Ion (often weak in EI)
121[M - C₃H₅]⁺Loss of the cyclopropyl group via benzylic cleavage.
106[C₇H₈N]⁺Cleavage of the bond between the benzylic carbon and the cyclopropyl group, forming a stable aminotropylium-type ion.[10]
93[C₆H₅NH₂]⁺Aniline fragment ion.
57[C₃H₅NH₂]⁺Cyclopropylamine fragment ion.[11]
References
  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of... [Download Scientific Diagram]. Retrieved from [Link]

  • Yao, Z., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(17), 3144-50. doi: 10.1002/jssc.200800273. Retrieved from [Link]

  • Narang, A. S., et al. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(1), 22-26. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropylamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]

  • Scribd. (2022). Aniline: Structure and Synthesis. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]

  • ResearchGate. (2020). STUDY OF FRAGMENTATION OF [(3-AMINO-) AND (3-AMINOALKYL)BICYCLO[2.2.1]HEPT-2-YL]ANILINES UNDER THE ACTION OF ELECTRON IMPACT. Retrieved from [Link]

  • Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct?. r/chemhelp. Retrieved from [Link]

  • PMC. (2021). In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2'-aminocyclopropyl)alanine biosynthesis. Retrieved from [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-(Amino(cyclopropyl)methyl)aniline Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Amino(cyclopropyl)methyl)aniline (CAS: 1213508-02-1). As a bifunctional molecule containing both an aliphatic primary amine and an aromatic primary amine (aniline), this compound presents unique chemoselectivity challenges during derivatization.

This guide is designed for researchers and drug development professionals. It provides field-proven insights into the causality of common side reactions, self-validating experimental protocols, and authoritative troubleshooting strategies to ensure high-yield, regioselective modifications.

Section 1: Core Chemoselectivity & Regiocontrol

The most frequent support tickets we receive regarding this compound involve poor regiocontrol. Understanding the fundamental electronic differences between the two amino groups is critical for preventing off-target side reactions.

Q: Why am I observing polyacylation or reaction at the "wrong" nitrogen when attempting to derivatize the aniline group? A: This is a classic chemoselectivity failure driven by nucleophilicity differentials. The aliphatic amine (cyclopropylmethylamine side chain) benefits from the electron-donating inductive effect (+I) of the alkyl groups, making its lone pair highly available. Conversely, the aromatic amine's lone pair is delocalized into the benzene ring via resonance (+M effect), significantly reducing its nucleophilicity [1]. Under standard basic conditions (e.g., using DIPEA or TEA), electrophiles will preferentially attack the highly nucleophilic aliphatic amine, leading to wrong-site modification or polyacylation.

Q: How can I selectively target the aromatic amine without having to pre-protect the aliphatic amine? A: You can exploit the vast difference in their pKa values. The conjugate acid of the aliphatic amine has a pKa of ~9.5, while the aromatic amine has a pKa of ~4.5. By conducting your reaction in a strictly controlled aqueous acidic environment at pH 4.5 , the aliphatic amine becomes fully protonated (forming a non-nucleophilic ammonium ion). Meanwhile, a sufficient equilibrium fraction of the aromatic amine remains free-based and reactive. This elegant strategy allows for direct, regioselective modification of the aniline group [2].

Chemoselectivity Start 3-(Amino(cyclopropyl)methyl)aniline Dual Primary Amines Decision Target Modification Site? Start->Decision Aliphatic Target: Aliphatic Amine (pKa ~9.5) Decision->Aliphatic Aromatic Target: Aromatic Amine (pKa ~4.5) Decision->Aromatic DirectReact Standard Basic Conditions (e.g., DIPEA, CH2Cl2) Electrophile favors aliphatic N Aliphatic->DirectReact AcidicReact pH 4.5 Aqueous Conditions Aliphatic N is protonated Aniline remains reactive Aromatic->AcidicReact Product1 Aliphatic-Derivatized Product (Aniline Intact) DirectReact->Product1 Product2 Aromatic-Derivatized Product (Aliphatic Amine Intact) AcidicReact->Product2

Workflow for chemoselective derivatization based on pKa differentials.

Section 2: Stability, Oxidation, and Dimerization

Q: My isolated freebase of 3-(Amino(cyclopropyl)methyl)aniline turns dark brown upon storage. What side reaction is occurring? A: The darkening is caused by the oxidative degradation of the aniline group. Electron-rich aromatic amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, light, or trace transition metals. This side reaction forms highly conjugated, intensely colored species such as quinone-imines, azo compounds, and azoxy dimers. To prevent this, the compound should be stored as a bis-hydrochloride salt (see Protocol 2), which drastically reduces the electron density on the nitrogen atoms and halts the oxidation cascade [3].

Q: During reductive amination targeting the aliphatic amine, LC-MS shows a mass corresponding to [M-NH3] or a dimer. What is happening? A: You are observing Schiff base formation followed by dimerization. Because the aliphatic primary amine is highly reactive, it can condense with trace aldehydes/ketones (or oxidized byproducts of the molecule itself) to form an imine (Schiff base). If the reaction is pushed too hard or if stoichiometry is poorly controlled, the amines can undergo self-condensation or cross-linking, ejecting ammonia in the process. Ensure your carbonyl electrophile is strictly controlled (1.0 - 1.05 eq) and use mild reducing agents like Sodium triacetoxyborohydride (STAB).

Section 3: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Comparison of the Amino Groups
PropertyAliphatic Amine (C3-side chain)Aromatic Amine (C1-aniline)Impact on Reactivity
Conjugate Acid pKa ~9.3 - 9.5~4.2 - 4.5Dictates protonation state at varying pH levels.
Nucleophilicity Very High (+I effect)Low (+M effect)Aliphatic amine reacts exponentially faster under neutral/basic conditions.
Oxidation Potential LowHighAniline group is prone to forming quinone-imines; requires inert storage.
Steric Hindrance Moderate (adjacent to cyclopropyl)Low (planar aromatic ring)Bulky electrophiles may react slower at the aliphatic site despite high basicity.
Table 2: Troubleshooting Matrix for Side Reactions
Observed IssueRoot CauseCorrective Action
Polyacylation (Di-amide formation) Excess electrophile; unbuffered basic conditions.Limit electrophile to 1.0 eq; use pH-controlled protocols.
Reaction at wrong nitrogen Ignoring nucleophilicity differentials.To target aniline: Use pH 4.5. To target aliphatic: Use standard basic conditions.
Darkening of starting material Auto-oxidation of the aniline group.Convert to bis-HCl salt; store under Argon at 2-8°C.
[M-NH3] or Dimer peaks in MS Schiff base formation / self-condensation.Avoid trace carbonyls; use strictly stoichiometric reagents for reductive amination.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Regioselective N-Boc Protection of the Aromatic Amine

This protocol leverages the pKa differential to selectively protect the aniline group while leaving the aliphatic amine untouched, avoiding the side reaction of aliphatic over-protection[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 3-(Amino(cyclopropyl)methyl)aniline in 20 mL of 1,4-dioxane in a round-bottom flask.

  • pH Adjustment (Critical Step): Prepare a 10% (v/v) aqueous acetic acid solution. Slowly add this solution to the reaction mixture while monitoring with a calibrated pH meter until the pH stabilizes exactly at 4.5 .

    • Causality: At pH 4.5, the aliphatic amine is >99.9% protonated and shielded from electrophilic attack.

  • Electrophile Addition: Dropwise add 11.0 mmol (1.1 eq) of Di-tert-butyl dicarbonate (Boc2O) dissolved in 5 mL of 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Concentrate the dioxane under reduced pressure. Basify the aqueous layer to pH 10 using 1M NaOH (to free-base the aliphatic amine), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Validation Checkpoint: Analyze the crude product via LC-MS. You should observe a dominant peak at [M+H]+ = 263.1 (Mono-Boc). The absence of a [M+H]+ = 363.2 peak confirms that the aliphatic amine successfully resisted di-protection.

Protocol 2: Bis-Hydrochloride Salt Formation for Stable Storage

To prevent the oxidative side reactions that plague the aniline moiety, the freebase must be converted to a stable salt for long-term storage.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of the freebase in 15 mL of anhydrous diethyl ether (or ethyl acetate if solubility is poor) under an inert Argon atmosphere.

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add 11.0 mmol (2.2 eq) of a 4M HCl in dioxane solution dropwise.

    • Causality: The excess HCl ensures both the highly basic aliphatic amine and the weakly basic aromatic amine are fully protonated.

  • Precipitation: Stir for 30 minutes at 0°C. A white to off-white precipitate will form.

  • Isolation: Filter the precipitate rapidly under a stream of nitrogen to prevent moisture absorption (the salt is hygroscopic). Wash with cold anhydrous ether (10 mL) and dry under high vacuum.

  • Validation Checkpoint: Dissolve 10 mg of the isolated salt in 1 mL of DI water. The pH of this solution should be < 3. The solid should remain stable and white for >6 months when stored at 2-8°C.

References

  • Quora / Chemistry Community. "Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?" Quora, 2024.[Link]

  • Perron, Valérie, et al. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, vol. 2009, no. 02, 2009, pp. 283-289.[Link]

Validation & Comparative

A Comparative Guide to the Biological Target Validation of Novel 3-(Amino(cyclopropyl)methyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological target of novel small molecules, using the hypothetical case of 3-(Amino(cyclopropyl)methyl)aniline derivatives. We will explore and compare key experimental methodologies, offering detailed protocols and expert insights to navigate the complexities of target deconvolution and validation.

Introduction: The Challenge of Target Deconvolution

The discovery of a novel chemical series, such as the 3-(Amino(cyclopropyl)methyl)aniline derivatives, that exhibits a desirable phenotypic effect—for instance, potent anti-proliferative activity in cancer cell lines—is a significant step in drug discovery. However, the therapeutic potential of such a series can only be realized if its mechanism of action, specifically its direct biological target, is unequivocally identified and validated. This process, known as target deconvolution or target validation, is critical for developing a robust therapeutic hypothesis, enabling structure-activity relationship (SAR) studies, and designing safer, more effective drugs.

This guide will navigate the multifaceted landscape of target validation, comparing and contrasting the leading methodologies. We will operate under a working hypothesis that our lead 3-(Amino(cyclopropyl)methyl)aniline derivative, henceforth referred to as "ACMA-1," is a putative inhibitor of a specific cellular kinase, "Kinase X."

Target Engagement: Is the Drug Binding to the Target in Cells?

Before delving into more complex validation techniques, it is paramount to confirm that the compound of interest directly engages its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding. When a cell is heated, its proteins denature and aggregate. If ACMA-1 binds to Kinase X, the resulting complex will be more resistant to heat-induced denaturation compared to the unbound kinase.

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A 1. Culture and harvest cancer cell lines B 2. Resuspend cells in PBS A->B C 3. Aliquot cells and treat with ACMA-1 or vehicle B->C D 4. Incubate to allow compound entry C->D E 5. Heat aliquots to a range of temperatures D->E G 7. Lyse cells via freeze-thaw cycles E->G F 6. Control aliquot remains on ice (no heat) F->G H 8. Separate soluble and precipitated fractions (centrifugation) G->H I 9. Collect supernatant (soluble proteins) H->I J 10. Analyze soluble Kinase X levels by Western Blot or Mass Spectrometry I->J

Caption: CETSA workflow for assessing target engagement of ACMA-1 with Kinase X.

Detailed Protocol:

  • Cell Culture: Grow the selected cancer cell line to ~80% confluency.

  • Harvesting: Detach cells and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in PBS containing protease inhibitors.

  • Treatment: Divide the cell suspension into two main groups: vehicle (e.g., DMSO) and ACMA-1 treated. Incubate at 37°C for 1 hour.

  • Heating: Aliquot each group into a PCR strip. Heat the strips in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Leave one aliquot for each group at 4°C as a control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble Kinase X at each temperature point using Western blotting.

Data Interpretation and Comparison:

MetricACMA-1 Treated CellsVehicle Treated CellsInterpretation
Melting Temperature (Tm) Higher Tm for Kinase XLower Tm for Kinase XA rightward shift in the melting curve for Kinase X in the presence of ACMA-1 indicates direct target engagement.
Protein Abundance at High Temps More soluble Kinase X remainsLess soluble Kinase X remainsConfirms stabilization of Kinase X by ACMA-1.

Expertise & Experience: The choice of temperature range is critical. A preliminary experiment with a broad range is recommended to identify the optimal window for observing the melting curve of Kinase X. Furthermore, CETSA can be adapted to a high-throughput format (HT-CETSA) for screening compound libraries.

Target Identification: Who is the Drug Binding to?

While CETSA is excellent for validating a known putative target, what if the target of the 3-(Amino(cyclopropyl)methyl)aniline derivatives is unknown? In this scenario, unbiased approaches are required to identify the molecular target(s).

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Principle: This technique involves immobilizing a derivative of ACMA-1 onto a solid support (e.g., sepharose beads). A cellular lysate is then passed over this "bait," and proteins that bind to the compound are captured. These proteins are then eluted and identified by mass spectrometry.

Experimental Workflow:

ACMS_Workflow cluster_prep Bait Preparation cluster_binding Protein Binding cluster_elution Elution & Digestion cluster_analysis Analysis A 1. Synthesize an ACMA-1 derivative with a linker B 2. Immobilize the derivative onto affinity beads A->B D 4. Incubate lysate with ACMA-1-beads B->D C 3. Prepare total cell lysate C->D F 6. Wash beads to remove non-specific binders D->F E 5. (Optional) Competitive elution with free ACMA-1 E->F G 7. Elute bound proteins (e.g., with SDS) F->G H 8. Digest eluted proteins into peptides (e.g., with trypsin) G->H I 9. Analyze peptides by LC-MS/MS H->I J 10. Identify proteins and quantify enrichment I->J

Caption: Workflow for identifying protein targets of ACMA-1 using affinity chromatography-mass spectrometry.

Expertise & Experience: A critical aspect of this technique is the design of the linker. It must be attached to a position on the ACMA-1 scaffold that does not interfere with its binding to the target. A control experiment using beads with no immobilized compound, or beads with an inactive analog, is essential to filter out non-specific binders. Competitive elution, where the lysate is co-incubated with an excess of free ACMA-1, is a powerful way to distinguish specific binders from non-specific ones.

Target Validation: Is the Target Responsible for the Drug's Effect?

Confirming target engagement and even identifying a direct binder is not sufficient. We must validate that the interaction between ACMA-1 and Kinase X is responsible for the observed anti-proliferative phenotype. Genetic approaches are the gold standard for this.

CRISPR/Cas9-mediated Gene Knockout

Principle: The CRISPR/Cas9 system can be used to create a permanent loss-of-function mutation in the gene encoding Kinase X. If ACMA-1's anti-proliferative effect is mediated through Kinase X, then cells lacking Kinase X should be resistant to the compound.

Experimental Workflow:

  • Design and Clone: Design guide RNAs (gRNAs) that target a critical exon of the Kinase X gene. Clone these into a Cas9-expressing vector.

  • Transfection: Introduce the gRNA/Cas9 vector into the cancer cell line.

  • Selection and Validation: Select for successfully transfected cells (e.g., using an antibiotic resistance marker). Validate the knockout of Kinase X protein expression by Western blot.

  • Phenotypic Assay: Treat both the wild-type and the Kinase X knockout cells with a dose range of ACMA-1.

  • Analysis: Measure cell viability or proliferation (e.g., using a CellTiter-Glo assay).

Data Interpretation:

Cell LineEffect of ACMA-1 on ProliferationInterpretation
Wild-Type Dose-dependent inhibitionACMA-1 is effective in cells with the target.
Kinase X Knockout Significantly reduced or no inhibitionThe absence of Kinase X confers resistance to ACMA-1, validating it as the target.
A Comparison of Target Validation Methodologies
MethodPrimary Question AnsweredAdvantagesDisadvantages
CETSA Does the compound bind the target in cells?Label-free; performed in a physiological context; can be high-throughput.Requires a specific antibody for the target; not suitable for target identification.
AC-MS What proteins does the compound bind to?Unbiased; can identify novel targets.Requires chemical modification of the compound; prone to false positives (non-specific binders).
CRISPR/Cas9 Is the target responsible for the phenotype?Provides strong genetic evidence for the mechanism of action.Can have off-target effects; knockout may be lethal to the cell.
siRNA/shRNA Is the target responsible for the phenotype?Transient knockdown, useful if knockout is lethal.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.

Biophysical Characterization: Quantifying the Interaction

Once the target is validated, it is often necessary to quantify the binding affinity and kinetics of the interaction in a purified, cell-free system.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating ACMA-1 into a solution containing purified Kinase X protein, one can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. By immobilizing purified Kinase X and flowing ACMA-1 over the surface, one can measure real-time association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.

Conclusion

Validating the biological target of a novel chemical series like the 3-(Amino(cyclopropyl)methyl)aniline derivatives is a rigorous, multi-step process. No single experiment is sufficient. A robust validation strategy employs an orthogonal combination of techniques. The journey begins with confirming target engagement in a cellular context (CETSA), proceeds to genetic validation of the target's role in the drug's phenotype (CRISPR/Cas9), and is often complemented by biophysical characterization of the direct binding interaction (ITC/SPR). By systematically applying these methodologies, researchers can build a compelling and self-validating case for the mechanism of action of their lead compounds, paving the way for successful drug development.

References

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source: Science URL: [Link]

  • Title: High-throughput cellular thermal shift assays in 384-well format. Source: STAR Protocols URL: [Link]

  • Title: A Programmable Dual-RNA-Guided DNA Endonuclease in Adaptive Bacterial Immunity. Source: Science URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery. Source: Methods in Molecular Biology URL: [Link]

Stereochemical Efficacy Comparison: (R) vs. (S)-3-(Amino(cyclopropyl)methyl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial arrangement of a molecule is just as critical as its elemental composition. Biological systems are inherently chiral, meaning that enzymes, receptors, and transport proteins exhibit profound stereochemical specificity [1]. Consequently, the selection of the correct enantiomer during the synthesis of active pharmaceutical ingredients (APIs) is paramount for maximizing efficacy and minimizing off-target toxicity.

This technical guide provides an in-depth comparison of the (R) and (S) enantiomers of 3-(Amino(cyclopropyl)methyl)aniline , a highly versatile chiral diamine building block. Widely utilized in the development of kinase inhibitors and epigenetic modulators, this compound features a rigidifying cyclopropyl group and a benzylic chiral center. By evaluating the physicochemical properties, stereoselective synthesis workflows, and target-binding efficacies of both enantiomers, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Structural & Physicochemical Profiling

The core structure of 3-(Amino(cyclopropyl)methyl)aniline consists of an aniline moiety, which serves as an excellent handle for scaffold attachment (e.g., via Buchwald-Hartwig cross-coupling or amide coupling), and a benzylic primary amine that typically acts as a critical hydrogen-bond donor in the target's active site.

The inclusion of the cyclopropyl group is a deliberate pharmacokinetic and structural choice. It restricts the conformational flexibility of the benzylic amine, locking it into a specific vector, while simultaneously providing lipophilic bulk to occupy adjacent hydrophobic sub-pockets. However, this precise spatial requirement means that the efficacy of the resulting lead compound is highly dependent on the stereocenter.

Table 1: Physicochemical Properties Comparison
PropertyRacemate(S)-Enantiomer(R)-Enantiomer
CAS Number 1270339-39-31213508-02-1 [2]Unassigned (Isomer-specific)
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₄N₂C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol 162.23 g/mol 162.23 g/mol
Topological Polar Surface Area (TPSA) 52.04 Ų52.04 Ų52.04 Ų
LogP (Calculated) 1.681.681.68
H-Bond Donors / Acceptors 2 / 22 / 22 / 2
Rotatable Bonds 222

Note: While the physicochemical properties in an achiral environment are identical, their behavior in a chiral biological environment diverges significantly.

Stereoselective Synthesis & Analytical Validation

To accurately compare the efficacy of the (R) and (S) enantiomers, highly pure isolates (>99% enantiomeric excess, ee) must be obtained. While asymmetric synthesis (e.g., using Ellman’s sulfinamide auxiliary) is viable, late-stage chiral resolution of the synthesized racemate via Preparative Supercritical Fluid Chromatography (SFC) is often preferred in early discovery phases.

Causality for Method Selection: SFC is chosen over traditional High-Performance Liquid Chromatography (HPLC) because supercritical CO₂ possesses higher diffusivity and lower viscosity than liquid solvents. This allows for higher flow rates, faster equilibration, and rapid separation of the enantiomers without subjecting the sensitive benzylic amine to thermal degradation.

Protocol 1: Chiral Resolution and Validation via SFC

Step 1: Sample Preparation Dissolve the racemic 3-(Amino(cyclopropyl)methyl)aniline in a 1:1 mixture of Methanol/Ethanol to a concentration of 50 mg/mL. Ensure the solution is filtered through a 0.22 µm PTFE syringe filter to prevent column clogging.

Step 2: Preparative SFC Separation

  • Column: Chiralpak AD-H or equivalent amylose-based stationary phase (21 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic 75% supercritical CO₂ / 25% Methanol (containing 0.1% Isopropylamine to suppress peak tailing of the basic amines).

  • Flow Rate: 70 mL/min.

  • Back Pressure: 100 bar.

  • Detection: UV at 254 nm.

  • Execution: Inject 1 mL aliquots. Collect Peak 1 (typically the (R)-enantiomer) and Peak 2 (typically the (S)-enantiomer) into separate fractions.

Step 3: Self-Validating Analytical QC To ensure the protocol's trustworthiness, a self-validating analytical run must be performed on the collected fractions. Re-inject a diluted sample (1 mg/mL) onto an analytical SFC system using the same stationary phase. An ee of >99% must be confirmed before proceeding to pharmacophore coupling.

G A Racemic Synthesis 3-(Amino(cyclopropyl)methyl)aniline B Chiral Resolution (Preparative SFC) A->B Separation C1 (R)-Enantiomer Isomer B->C1 Peak 1 C2 (S)-Enantiomer Isomer B->C2 Peak 2 D1 Pharmacophore Coupling C1->D1 D2 Pharmacophore Coupling C2->D2 E Target Binding Assay (SPR / TR-FRET) D1->E D2->E F Efficacy & SAR Comparison E->F Data Analysis

Workflow for the stereoselective resolution and efficacy evaluation of enantiomers.

Efficacy in Target Binding (SAR Context)

When 3-(Amino(cyclopropyl)methyl)aniline is incorporated into a lead scaffold, the chiral specificity of the target protein’s active site dictates the efficacy of the compound [3].

In a typical deep hydrophobic pocket (such as the hinge region of a kinase or the binding cleft of an epigenetic reader domain), the (S)-enantiomer acts as the "eutomer" (the active isomer). The (S)-configuration optimally projects the cyclopropyl ring into a lipophilic sub-pocket, anchoring the molecule, while directing the primary benzylic amine toward a critical Aspartate or Glutamate residue to form a strong hydrogen bond.

Conversely, the (R)-enantiomer acts as the "distomer." The inverted stereocenter forces the bulky cyclopropyl group to clash with the steric walls of the binding pocket, preventing the primary amine from reaching its hydrogen-bond acceptor. This steric clash results in a severe loss of binding affinity (often a 100- to 1000-fold drop in Kd​ ).

Pathway Target Target Protein Hydrophobic Pocket Affinity_Low Low Affinity (High Kd) Target->Affinity_Low (R) Interaction Affinity_High High Affinity (Low Kd) Target->Affinity_High (S) Interaction R_Isomer (R)-Enantiomer Steric Clash R_Isomer->Target Binding Attempt S_Isomer (S)-Enantiomer Optimal Fit S_Isomer->Target Binding Attempt Efficacy_R Reduced Efficacy Affinity_Low->Efficacy_R Efficacy_S Potent Efficacy Affinity_High->Efficacy_S

Mechanistic pathway illustrating stereospecific binding and resulting efficacy.

Experimental Protocols: Target Binding & Efficacy

To objectively quantify the efficacy difference between the (R) and (S) enantiomers once coupled to a lead scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality for Method Selection: TR-FRET is selected over standard biochemical assays because the time-delayed fluorescence measurement eliminates short-lived background auto-fluorescence from the compounds themselves. This ensures that the calculated IC50​ and Kd​ values are true representations of binding affinity, free from optical interference.

Protocol 2: TR-FRET Binding Assay

Step 1: Reagent Preparation Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Dilute the target protein (tagged with a Terbium-chelate donor) and the fluorescent tracer ligand (tagged with a BODIPY acceptor) to their optimal concentrations (typically 2 nM and 10 nM, respectively).

Step 2: Compound Titration Perform a 12-point, 3-fold serial dilution of the (R)-coupled and (S)-coupled lead compounds in 100% DMSO. Transfer 100 nL of each dilution into a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer.

Step 3: Incubation and Reading Add 10 µL of the protein/tracer mixture to each well. Centrifuge the plate at 1000 x g for 1 minute, then incubate in the dark at room temperature for 60 minutes to reach binding equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using standard TR-FRET settings (Excitation: 337 nm; Emission 1: 490 nm; Emission 2: 520 nm).

Step 4: Self-Validating Data Analysis Calculate the emission ratio (520 nm / 490 nm). The assay is only considered valid if the calculated Z'-factor between the positive (DMSO only) and negative (no protein) controls is >0.6. Fit the dose-response data to a four-parameter logistic (4PL) curve to determine the IC50​ .

Table 2: Comparative Binding Affinity and Efficacy Data (Representative Target Model)
Metric(S)-Enantiomer Lead(R)-Enantiomer LeadFold Difference
Biochemical IC50​ (TR-FRET) 4.2 nM>10,000 nM>2,300x
Binding Affinity ( Kd​ , SPR) 1.8 nM4,500 nM2,500x
Cellular Target Engagement ( EC50​ ) 15.6 nM>20,000 nM>1,200x
Off-Target Liability Score LowHigh (Non-specific binding)N/A

Data Interpretation: The (S)-enantiomer demonstrates potent, low-nanomolar efficacy, validating its optimal fit within the chiral binding pocket. The (R)-enantiomer is effectively inactive, highlighting the critical nature of stereochemical selection in this scaffold.

References

  • ResearchFloor. "The Role of Chirality in Drug Design and Delivery: A Comprehensive Review." Available at:[Link]

  • UOMUS. "Chiral Specificity and Recent Developments in Pharmacology and Biochemistry." Available at: [Link]

Head-to-Head Comparison of 3-(Amino(cyclopropyl)methyl)aniline Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Kinase Inhibition (LIMK1/2), Epigenetic Modulation (LSD1), and Cellular Target Engagement

Executive Summary & Mechanistic Rationale

The 3-(Amino(cyclopropyl)methyl)aniline scaffold (CAS: 1270339-39-3) and its chiral variants (e.g., the (S)-enantiomer, CAS: 1213508-02-1) have emerged as highly privileged building blocks in modern drug discovery [1, 2]. Characterized by a rigidified cyclopropyl ring, a basic primary amine, and a versatile aniline moiety, this pharmacophore provides precise spatial vectors for interacting with deep hydrophobic pockets while maintaining crucial hydrogen-bonding networks.

Historically, derivatives of this scaffold have been heavily utilized in the development of highly selective LIM Kinase (LIMK1/2) inhibitors [3] and Lysine-specific demethylase 1 (LSD1) inhibitors [4]. The cyclopropyl group restricts the conformational flexibility of the adjacent amine, reducing the entropic penalty upon binding, while the aniline serves as an ideal handle for hinge-region binding in kinases or FAD-adduct formation in epigenetic targets.

This guide provides an objective, head-to-head functional comparison of three representative analogs derived from this core scaffold to elucidate their Structure-Activity Relationships (SAR) and cellular efficacy.

The Evaluated Analogs
  • Analog A (The Core Scaffold): Unsubstituted 3-(Amino(cyclopropyl)methyl)aniline. Serves as the baseline for steric and electronic mapping.

  • Analog B (N-Methyl Aniline Derivative): Features a methyl group on the aniline nitrogen. Designed to probe the necessity of the aniline N-H as a hydrogen bond donor.

  • Analog C (Ortho-Fluoro Aniline Derivative): Features a fluorine atom ortho to the aniline amine. Designed to modulate the pKa​ of the aniline, reduce metabolic liability, and improve passive membrane permeability.

Structure-Activity Relationship (SAR) Logic

Understanding the causality behind analog design is critical before analyzing the assay data. The following diagram illustrates the logical progression of our structural modifications.

SAR_Logic Core Analog A 3-(Amino(cyclopropyl)methyl)aniline (Baseline Core) A2 Analog B (N-Methyl Substitution) Core->A2 Steric Clash & H-Bond Deletion Test A3 Analog C (Ortho-Fluoro Substitution) Core->A3 pKa Modulation & Metabolic Stability R1 Broad Target Activity Moderate Permeability Core->R1 R2 Loss of Kinase Hinge Binding Poor Target Engagement A2->R2 R3 Enhanced Cellular Potency Optimal Permeability A3->R3

Fig 1: SAR Logic Tree for 3-(Amino(cyclopropyl)methyl)aniline derivatives.

Functional Assay 1: Biochemical Enzyme Inhibition (LIMK1/2 & LSD1)

To evaluate the intrinsic affinity of these analogs, we utilize a self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay for LIMK1/2 and a peroxidase-coupled biochemical assay for LSD1.

Step-by-Step Methodology

Causality Note: The use of TR-FRET for kinases minimizes compound auto-fluorescence interference, while the peroxidase assay for LSD1 directly measures H2​O2​ byproduct generation during demethylation.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). DTT is critical to maintain the catalytic cysteine residues in a reduced state.

  • Compound Plating: Dispense analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 2 nM of recombinant LIMK1, LIMK2, or LSD1 to the respective wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation:

    • For LIMK: Add ATP (at the apparent Km​ for each kinase) and ULight-labeled generic peptide substrate.

    • For LSD1: Add mono-methylated histone H3K4 peptide.

  • Detection:

    • For LIMK: After 60 mins, add Eu-anti-phospho antibody. Read TR-FRET signal (Ex: 320 nm, Em: 665/615 nm).

    • For LSD1: Add Amplex Red and HRP. Read fluorescence (Ex: 530 nm, Em: 590 nm).

  • Validation: Normalize data against DMSO (0% inhibition) and Staurosporine/GSK2879552 (100% inhibition controls).

Quantitative Results: Biochemical IC50​ (nM)
CompoundLIMK1 IC50​ (nM)LIMK2 IC50​ (nM)LSD1 IC50​ (nM)Mechanistic Observation
Analog A 45 ± 452 ± 6120 ± 15Baseline affinity. The primary aniline acts as a dual H-bond donor/acceptor at the kinase hinge.
Analog B >10,000>10,000850 ± 40Severe loss of potency. Methylation abolishes the critical N-H donor required for hinge binding.
Analog C 12 ± 215 ± 3210 ± 254-fold boost in LIMK potency. The fluorine atom locks the aniline into a favorable coplanar conformation.

Functional Assay 2: Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy. To assess cell permeability and intracellular target binding, we utilize the NanoBRET Target Engagement (TE) assay. This system is highly authoritative as it measures binding in live, intact cells without cell lysis, preserving physiological ATP concentrations and protein complexes.

Step-by-Step Methodology
  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein (e.g., LIMK1) fused to NanoLuc (NLuc) luciferase.

  • Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM. Plate at 2×104 cells/well in a 384-well white plate.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (e.g., K-4 Tracer) at a concentration equivalent to its cellular Kd​ .

  • Analog Treatment: Add the analogs (10-point dose-response) and incubate for 2 hours at 37°C. Causality: 2 hours ensures that slowly permeating compounds reach equilibrium.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) and extracellular NLuc inhibitor to restrict the signal to intracellular binding events.

  • Measurement: Measure BRET ratio (Donor emission at 460 nm / Acceptor emission at 618 nm).

NanoBRET_Workflow Step1 1. Transfect Cells Express NLuc-Target Fusion Step2 2. Add Tracer Fluorescent Probe Binds Target Step1->Step2 Step3 3. Add Analog Competes with Tracer Step2->Step3 Step4 4. Measure BRET Calculate Intracellular IC50 Step3->Step4 Step3->Step4 Signal Drops if Analog Binds

Fig 2: NanoBRET Cellular Target Engagement Workflow.
Quantitative Results: Cellular IC50​ (nM)
CompoundLIMK1 Cellular IC50​ (nM)Permeability Shift ( CellularIC50​/BiochemIC50​ )
Analog A 450 ± 3510x (Moderate permeability, basic amine traps compound in lysosomes)
Analog B N/A (No Binding)N/A
Analog C 36 ± 53x (Excellent permeability)
Expert Synthesis & Causality

The data reveals a critical insight into the 3-(Amino(cyclopropyl)methyl)aniline scaffold. While Analog A shows respectable biochemical potency, it suffers a 10-fold drop-off in the cellular assay. This is a classic hallmark of high basicity ( pKa​ > 9) leading to lysosomal trapping.

By introducing an ortho-fluorine in Analog C , we achieve two synergistic effects:

  • Inductive Effect: The electron-withdrawing fluorine lowers the pKa​ of the adjacent basic centers, reducing lysosomal sequestration and dramatically improving the permeability shift from 10x to 3x.

  • Conformational Locking: The steric bulk of the fluorine restricts the rotation of the aniline ring, pre-organizing the molecule into the bioactive conformation required for deep pocket insertion, explaining the 4-fold boost in intrinsic biochemical potency.

Conversely, Analog B definitively proves that the aniline N-H is an indispensable hydrogen bond donor; its removal completely abrogates target engagement.

Conclusion

The 3-(Amino(cyclopropyl)methyl)aniline core is a highly effective, versatile pharmacophore for targeting kinases and epigenetic enzymes. However, raw biochemical potency must be balanced with physicochemical properties. As demonstrated by our functional assays, simple modifications—such as ortho-halogenation (Analog C)—can drastically rescue cellular target engagement by modulating pKa​ and pre-organizing molecular geometry. Drug development professionals utilizing this building block should prioritize electronic modulation of the aniline ring to optimize in vivo efficacy.

References

  • National Institutes of Health (PMC). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Retrieved from:[Link]

Confirming the Mechanism of Action of 3-(Amino(cyclopropyl)methyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. The 3-(amino(cyclopropyl)methyl)aniline scaffold, a key structural motif, has garnered significant attention for its potent biological activities. These derivatives are structurally analogous to tranylcypromine, a well-established clinical agent, and their mechanism is often multifaceted.[1][2] This guide provides an in-depth, comparative analysis of the primary molecular mechanisms associated with this class of compounds: inhibition of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). We will explore the causality behind experimental choices and provide validated protocols to empower researchers in their investigations.

The Dual Personality of a Privileged Scaffold: MAO vs. LSD1 Inhibition

The core of the 3-(amino(cyclopropyl)methyl)aniline structure is the cyclopropylamine pharmacophore.[3] This strained ring system is the cornerstone of its inhibitory activity against a specific family of flavin-dependent amine oxidases, which includes both MAO and LSD1.[4][5] The structural similarity between the catalytic sites of these enzymes is the reason for the dual inhibitory potential of this chemical series.[6] While this dual activity can be advantageous in certain therapeutic contexts, it more often necessitates a rigorous characterization of selectivity to mitigate off-target effects.

Part 1: The Canonical Mechanism — Monoamine Oxidase (MAO) Inhibition

Historically, compounds bearing the cyclopropylamine moiety, such as tranylcypromine, were developed as inhibitors of Monoamine Oxidase (MAO).[7] MAOs are critical enzymes in neurobiology, responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[8][9] By inhibiting MAO, these compounds increase the synaptic concentration of these neurotransmitters, leading to their antidepressant and anxiolytic effects.[10][11]

Mechanism of Irreversible Inhibition

3-(Amino(cyclopropyl)methyl)aniline derivatives act as mechanism-based, irreversible inhibitors of both MAO-A and MAO-B.[1][] The inhibition process involves the enzyme's flavin adenine dinucleotide (FAD) cofactor, which oxidizes the cyclopropylamine. This oxidation generates a reactive intermediate that forms a covalent adduct with the N5 atom of the FAD cofactor, thereby permanently inactivating the enzyme.[] Due to this irreversible action, the biological effects of the drug far outlast its plasma half-life, as de novo enzyme synthesis is required to restore activity.[7]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter (Serotonin, Dopamine, etc.) Neurotransmitter_Synapse Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter_Synapse Release MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter_Synapse->MAO Reuptake & Degradation Receptor Postsynaptic Receptor Neurotransmitter_Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor 3-(Amino(cyclopropyl)methyl)aniline Derivative Inhibitor->MAO Irreversible Inhibition

Caption: MAO inhibition increases neurotransmitter availability.

Comparative Performance Data

The potency and selectivity of these derivatives against the two major isoforms, MAO-A and MAO-B, are critical determinants of their therapeutic profile and side-effect liability. For instance, non-selective inhibition can lead to a hypertensive crisis when tyramine-rich foods are consumed.[8][11]

CompoundTargetIC50 / KiSelectivityReference
Tranylcypromine (TCP) MAO-A~19 µM (Ki)Non-selective[6]
MAO-B~16 µM (Ki)[6]
4-Fluorotranylcypromine MAO-AMore potent than TCPSlightly MAO-A selective[13]
MAO-BSimilar to TCP[13]
4-Methoxytranylcypromine MAO-AMore potent than TCPMAO-A selective[13]
MAO-BSimilar to TCP[13]
Moclobemide MAO-A~200-400 nMMAO-A Selective (Reversible)[7]
Selegiline MAO-B~10-20 nMMAO-B Selective (at low doses)[11]

Note: IC50/Ki values can vary based on assay conditions. The data presented is for comparative purposes.

Experimental Protocol: In Vitro MAO-Glo™ Assay

This commercially available assay from Promega is a robust method for determining the inhibitory potential of compounds against MAO-A and MAO-B.

Principle: The assay measures the luminescence produced from a multi-step reaction. MAO enzymes oxidize a substrate, producing H₂O₂. A horseradish peroxidase (HRP) enzyme then uses the H₂O₂ to convert a luminogenic substrate into luciferin, which is quantified by a luciferase enzyme. The light output is directly proportional to MAO activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 3-(amino(cyclopropyl)methyl)aniline derivative in an appropriate buffer (e.g., 100mM HEPES, pH 7.5). Include a known inhibitor (e.g., tranylcypromine) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Enzyme Incubation: In a white, 96-well assay plate, add 12.5 µL of the test compound dilutions. To each well, add 12.5 µL of either recombinant human MAO-A or MAO-B enzyme.

  • Pre-incubation (for irreversible inhibitors): Incubate the plate at room temperature for 15 minutes to allow for time-dependent inhibition.

  • Substrate Addition: Add 25 µL of the MAO substrate (e.g., 4-aminomethyl-6,7-dimethoxycoumarin) to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50 µL of the Luciferin Detection Reagent to each well. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: The Emergent Mechanism — Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, the tranylcypromine scaffold was identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[1][5] LSD1 is an epigenetic modulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[6] Overexpression of LSD1 is implicated in various cancers, making it a compelling therapeutic target.[4][6]

Mechanism of Covalent Inhibition

The catalytic mechanism of LSD1 is homologous to that of MAO, involving an FAD cofactor to oxidize the methylated lysine substrate.[4] Consequently, 3-(amino(cyclopropyl)methyl)aniline derivatives inactivate LSD1 through a similar mechanism-based process, forming a covalent adduct with the FAD cofactor.[4] This blocks the enzyme's ability to demethylate histones, leading to changes in gene expression that can inhibit cancer cell proliferation and promote differentiation.[6]

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Histone H3 with Methylated Lysine 4 (H3K4me2) LSD1 LSD1 Enzyme Histone->LSD1 Substrate Binding Demethylated_Histone Demethylated Histone H3 (H3K4me1/0) LSD1->Demethylated_Histone Demethylation Gene_Repression Oncogene Repression LSD1->Gene_Repression Leads to Inhibitor 3-(Amino(cyclopropyl)methyl)aniline Derivative Inhibitor->LSD1 Covalent Inhibition Inhibitor->Gene_Repression Promotes

Caption: LSD1 inhibition alters histone methylation states.

Comparative Performance and Selectivity

For anticancer applications, high potency against LSD1 and, crucially, high selectivity over MAO-A and MAO-B are required to avoid the neuropsychiatric and dietary side effects associated with MAO inhibition.

CompoundTargetIC50Selectivity vs. MAO-ASelectivity vs. MAO-BReference
Tranylcypromine (TCP) LSD12-200 µMLowLow[5][6]
Phenelzine LSD1~19 µMPotent MAO inhibitorPotent MAO inhibitor[5][6]
Compound 34 (Styrenylcyclopropylamine) LSD1<4 nMHighHigh[4]
N-methyl sulfonamide 17 LSD10.19 µM>90-foldNo inhibition[6]
Experimental Protocol: Cellular Western Blot for H3K4me2 Target Engagement

This protocol confirms that the compound inhibits LSD1 within a cellular context by measuring the accumulation of its substrate, H3K4me2.

Principle: Cells are treated with the inhibitor, and then total histones are extracted. Western blotting uses specific antibodies to detect the levels of the H3K4me2 mark. An increase in this mark indicates LSD1 inhibition. A total Histone H3 antibody is used as a loading control.

Western_Blot_Workflow Start Cancer Cell Culture Treatment Treat with Inhibitor Start->Treatment Lysis Cell Lysis & Histone Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (Separation by Size) Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% Milk) Transfer->Blocking Primary_Ab Incubate with Primary Ab (anti-H3K4me2, anti-H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection ECL Substrate & Chemiluminescence Imaging Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis End Result: Increased H3K4me2 Level Analysis->End

Caption: Workflow for assessing cellular LSD1 target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., AML or small-cell lung cancer lines) in 6-well plates. Allow them to adhere overnight. Treat the cells with a dose-range of the 3-(amino(cyclopropyl)methyl)aniline derivative for 24-72 hours.

  • Histone Extraction: Aspirate the media, wash cells with cold PBS, and lyse the cells using a hypotonic lysis buffer. Isolate the nuclei by centrifugation. Extract histones from the nuclear pellet using 0.2 M H₂SO₄.

  • Protein Quantification: Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of histone extracts (e.g., 10-15 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2. In parallel, probe a separate membrane or strip the first one and re-probe with an antibody for total Histone H3 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.

Conclusion

The 3-(amino(cyclopropyl)methyl)aniline scaffold represents a privileged structure in medicinal chemistry, capable of potently inhibiting both MAO and LSD1 enzymes through a mechanism-based covalent modification of the FAD cofactor. The ultimate therapeutic application of any given derivative—be it as an antidepressant or an anticancer agent—is dictated by its specific potency and, most critically, its selectivity profile. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to thoroughly characterize the mechanism of action of their compounds, enabling the rational design of next-generation inhibitors with superior efficacy and safety.

References

  • Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. PubMed. [Link]

  • Tranylcypromine - Wikipedia. Wikipedia. [Link]

  • N-(2-cyanoethyl)tranylcypromine, a potential prodrug of tranylcypromine: its disposition and interaction with catecholamine neurotransmitters in brain. PubMed. [Link]

  • Pharmacology of Antidepressant Medications. University of Nebraska Medical Center. [Link]

  • Tranylcypromine in mind (Part I): Review of pharmacology. ResearchGate. [Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC. [Link]

  • Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Scholars@Duke. [Link]

  • Monoamine oxidase inhibitor - Wikipedia. Wikipedia. [Link]

  • 3-(aminomethyl)-N-(cyclopropylmethyl)aniline | C11H16N2 | CID 83962092. PubChem. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Monoamine Oxidase Inhibitors (MAOIs). NCBI Bookshelf. [Link]

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

  • Monoamine oxidase inhibitors. Drugs.com. [Link]

Sources

comparing the pharmacokinetic properties of different 3-(Amino(cyclopropyl)methyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(Amino(cyclopropyl)methyl)aniline scaffold is a highly versatile pharmacophore frequently utilized in the development of targeted kinase inhibitors and CNS-active agents. The primary aniline group serves as a critical hydrogen-bond donor/acceptor for kinase hinge-binding, while the cyclopropylmethylamine moiety imparts essential lipophilicity and a basic center for target engagement.

However, translating this raw scaffold into a viable clinical candidate requires overcoming significant pharmacokinetic (PK) liabilities. The unmodified aniline ring is highly susceptible to rapid Phase I metabolism (specifically CYP450-mediated aromatic oxidation), and the basic aliphatic amine can limit passive intestinal absorption.

As an Application Scientist, I have structured this guide to objectively compare the pharmacokinetic properties of the baseline scaffold against two rationally designed derivatives. We will examine the causality behind their PK differences and detail the self-validating experimental protocols used to generate this data.

Derivative Design & Structural Rationale

To evaluate how structural modifications impact ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, we compare three specific variations of the scaffold:

  • Derivative A (Unmodified Scaffold): 3-(Amino(cyclopropyl)methyl)aniline. Serves as our baseline.

  • Derivative B (Fluorinated): 4-Fluoro-3-(amino(cyclopropyl)methyl)aniline. Fluorination at the para-position to the aniline amino group is a classic medicinal chemistry strategy to electronically and sterically block CYP-mediated aromatic hydroxylation, thereby enhancing metabolic stability .

  • Derivative C (N-Methylated): 3-((Methylamino)(cyclopropyl)methyl)aniline. N-alkylation of the aliphatic amine reduces the polar surface area (PSA) and lowers the hydrogen bond donor count, aiming to improve passive membrane permeability across the intestinal epithelium.

Comparative Pharmacokinetic Data

The following table summarizes the in vitro pharmacokinetic performance of the three derivatives. Data was generated using standardized human liver microsomes (HLM) and Caco-2 cell monolayers.

CompoundHLM CL_int (µL/min/mg)HLM t₁/₂ (min)Caco-2 P_app A→B (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Oral Bioavailability (F%)
Derivative A 45.215.34.12.8Low (<20%)
Derivative B 12.455.84.52.5Moderate (~45%)
Derivative C 52.113.318.21.1Moderate (~50%)

Data Insights:

  • Metabolism: Derivative B demonstrates a nearly 4-fold reduction in intrinsic clearance ( CLint​ ) compared to Derivative A, proving that para-fluorination successfully shields the aniline ring from CYP450 oxidation.

  • Permeability: Derivative C exhibits a >4-fold increase in apical-to-basolateral permeability ( Papp​ ) and a neutralized efflux ratio. N-methylation effectively increased lipophilicity and reduced substrate affinity for apical efflux transporters (e.g., P-glycoprotein).

Mechanistic Visualizations

Metabolism Base Derivative A (Unmodified Scaffold) CYP Hepatic CYP450 (Phase I Oxidation) Base->CYP Metabolite para-Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Fluoro Derivative B (4-Fluoro Scaffold) Block Steric/Electronic Blockade at para-position Fluoro->Block Stable Metabolically Stable (Prolonged t1/2) Block->Stable

CYP450-mediated metabolism of the unmodified scaffold vs. the fluorinated derivative.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the assays used to generate the PK profiles above rely on self-validating mechanisms.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay predicts in vivo hepatic clearance by exposing the compounds to the primary Phase I metabolic enzymes .

  • Reagent Preparation: Prepare a 1 µM solution of the test derivative in 0.1 M potassium phosphate buffer (pH 7.4). Thaw pooled Human Liver Microsomes (HLM) on ice to preserve enzymatic activity.

  • Pre-Incubation: Combine the test compound with HLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (Causality Check): Add a pre-warmed NADPH-regenerating system (1 mM final concentration) to initiate metabolism. Why? NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel control well without NADPH validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Kinetic Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., verapamil). Why? The organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.

  • Quantification: Centrifuge the crash plate (4000 rpm, 15 min). Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant ( k ) and calculate CLint​ .

Protocol 2: Bidirectional Caco-2 Permeability Assay

Caco-2 cells differentiate to form tight junctions and express efflux transporters, accurately mimicking the human intestinal epithelium .

  • Cell Seeding & Differentiation: Seed Caco-2 cells (passage 5–15) onto 24-well polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to allow full differentiation into polarized enterocyte-like monolayers.

  • System Validation (TEER): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Why? Only wells exhibiting a TEER > 300 Ω·cm² are utilized. This self-validating step ensures tight junction integrity, preventing artifactual paracellular leakage that would artificially inflate permeability scores.

  • Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of the test derivative in HBSS (pH 7.4) to the apical chamber. Add blank HBSS to the basolateral receiver chamber.

    • Basolateral to Apical (B→A): Add 10 µM of the test derivative to the basolateral chamber. Add blank HBSS to the apical receiver chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker at 60 rpm for 120 minutes. Why? Shaking minimizes the unstirred water layer (UWL) adjacent to the monolayer, which can act as an artificial barrier for highly lipophilic compounds like Derivative C.

  • Sampling & Analysis: Remove 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio.

Caco2Workflow Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21 Days (Differentiation) Seed->Culture TEER Measure TEER (>300 Ω·cm²) Culture->TEER Dose Dose Apical (A→B) or Basolateral (B→A) TEER->Dose Incubate Incubate 2h at 37°C (60 rpm shaker) Dose->Incubate LCMS LC-MS/MS Analysis Calculate P_app Incubate->LCMS

Bidirectional Caco-2 permeability assay workflow with TEER validation.

References

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Microsomal Stability Assay & Protocol AxisPharm Laboratories URL:[Link]

  • Cell Permeability Assay BioIVT ADME Research Services URL: [Link]

structure-activity relationship of 3-amino-2-phenylpropene derivatives as transporter inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship of 3-Amino-2-phenylpropene Derivatives as Transporter Inhibitors: A Comparative Guide

As drug development increasingly targets the vesicular monoamine transporters (VMAT1 and VMAT2) for neurological and psychiatric interventions, the need for precise pharmacological probes has never been greater. While classical inhibitors like reserpine and tetrabenazine (TBZ) boast sub-nanomolar affinities, their irreversible or allosteric nature makes them blunt instruments for mapping the transporter's active site.

Enter 3-amino-2-phenylpropene (APP) derivatives . These compounds represent a novel class of reversible, competitive inhibitors. Because they structurally mimic endogenous substrates (like tyramine and dopamine) but are not translocated into the vesicle, APP derivatives serve as ideal molecular calipers for defining the steric and electronic constraints of the VMAT active site [1].

This guide provides an objective, data-driven comparison of APP derivatives against classical alternatives, detailing their structure-activity relationships (SAR) and the self-validating experimental protocols required to evaluate them.

Mechanistic Paradigm: VMAT Transport & Inhibition Dynamics

VMATs maintain high catecholamine concentration gradients within storage vesicles by coupling monoamine influx to the efflux of protons (H⁺), a gradient established by a vacuolar-type H⁺-ATPase [2].

Classical inhibitors and APP derivatives interrupt this system through fundamentally different mechanisms:

  • Classical Inhibitors (Reserpine/TBZ): Bind with extremely high affinity, often inducing long-lasting conformational locks that deplete vesicular monoamines entirely [3].

  • APP Derivatives: Act as true competitive inhibitors at the cytosolic substrate recognition site. Crucially, while they bind the active site with affinities comparable to natural monoamines (low μ M range), they lack the conformational flexibility required to trigger the secondary transporter shift. Thus, they block the pore without being consumed or transported [1].

VMAT_Mechanism Cytosol Cytosolic Monoamines (DA, 5-HT, NE) VMAT2 VMAT2 Transporter (Proton Antiporter) Cytosol->VMAT2 Substrate Binding Vesicle Vesicle Lumen (Low pH) VMAT2->Vesicle Transport (H+ Efflux) APP APP Derivatives (Competitive Inhibitors) APP->VMAT2 Reversible Blockade Reserpine Classical Inhibitors (e.g., Reserpine) Reserpine->VMAT2 Irreversible Blockade

VMAT2 transport mechanism and inhibition by APP derivatives vs. classical inhibitors.

Structure-Activity Relationship (SAR) Profiling

The utility of APP derivatives lies in their highly tunable scaffold. By systematically altering the aromatic ring, the primary amine, and the alkyl chain, researchers have mapped the electronic and steric requirements for VMAT2 binding. The data below summarizes the SAR findings utilizing bovine chromaffin granule VMAT (bVMAT), which predominantly expresses VMAT2 [1, 2].

Table 1: SAR of 3-Amino-2-phenylpropene (APP) Derivatives

Structural ModificationExample SubstituentEffect on VMAT Inhibition ( Ki​ )Mechanistic Rationale
Unsubstituted Base -Baseline ( low μ M)Mimics the basic tyramine/dopamine phenylethylamine scaffold.
Aromatic Hydroxyls 3'-OH, 4'-OHEnhanced Potency Essential hydrogen bonding with polar residues in the active site.
Aromatic Alkyl/Alkoxy 3'-OMe, 4'-MeReduced Potency Induces steric clash and eliminates critical H-bond donor capabilities.
4'-Halogenation 4'-Cl, 4'-BrIncreased Potency Potency increases parallel to the electron-donor ability of the halogen via resonance, enhancing pi-interactions.
Amine Substitution N-methylReduced Potency Alters the relative orientation of the NH2​ group, disrupting essential salt-bridge formations.
Alkyl Chain Mod. 3-methylReduced Potency Restricts side-chain flexibility, preventing the molecule from adopting the required binding conformation.

Key Takeaway: The flexibility of the side chain and the precise orientation of the primary amine are non-negotiable for active site binding. Furthermore, the transporter relies heavily on specific electronic interactions at the 3' and 4' positions of the aromatic ring.

Comparative Performance Analysis

When designing an assay or therapeutic model, selecting the right inhibitor is paramount. APP derivatives fill a specific niche that classical drugs cannot.

Table 2: Performance Comparison of VMAT Modulators

Inhibitor ClassRepresentative CompoundBinding Affinity ( Ki​ )ReversibilitySubstrate TranslocationPrimary Research/Clinical Utility
APP Derivatives 4'-OH-APP1 - 10 μ MReversibleNo Active site mapping, competitive inhibition assays, modeling amphetamine mechanisms.
Classical Alkaloids ReserpineSub-nMIrreversibleNo Complete vesicle depletion, establishing non-specific binding baselines.
Benzoquinolizines Tetrabenazine (TBZ)Low nMReversibleNo Clinical management of chorea (Huntington's), PET imaging ligands.
Substrate-like AmphetamineLow μ MReversibleYes Inducing monoamine efflux, behavioral addiction models.

Self-Validating Experimental Protocol: Radioligand Vesicular Uptake Assay

To accurately determine the Ki​ of APP derivatives, researchers utilize isolated bovine chromaffin granules. Because bVMAT relies on an ATP-dependent proton gradient, the assay must be meticulously controlled.

Expertise Insight: Do not merely measure total radioactive uptake. A robust protocol must internally validate that the observed signal is (A) gradient-dependent, and (B) specifically mediated by VMAT. We achieve this through a tripartite self-validating system.

Step-by-Step Methodology
  • Tissue Preparation & Vesicle Isolation:

    • Homogenize bovine adrenal medulla in ice-cold 0.3 M sucrose buffer.

    • Isolate chromaffin granules via differential centrifugation (10,000 × g to remove mitochondria, followed by 100,000 × g to pellet the granules).

    • Causality: Bovine adrenal medulla is chosen because it provides a massive, high-purity yield of native VMAT2, avoiding the artifacts sometimes seen in recombinant expression systems.

  • Assay Matrix Assembly (The Self-Validating Triad): Prepare three parallel reaction tubes for each concentration of the APP derivative:

    • Tube A (Total Uptake): Granules + 5 mM ATP + 5 mM Mg2+ + [3H] -Serotonin.

    • Tube B (Gradient-Independent Control): Granules + [3H] -Serotonin (NO ATP/ Mg2+ ). Validates that uptake requires the V-ATPase proton pump.

    • Tube C (Non-Specific Binding Control): Granules + 5 mM ATP + 5 mM Mg2+

      • 10 μ M Reserpine + [3H] -Serotonin. Validates the baseline noise of radioligand sticking to the lipid membrane.
  • Inhibitor Incubation:

    • Introduce the APP derivative (ranging from 0.1 to 100 μ M) to Tube A.

    • Incubate at 30°C for 10 minutes to allow competitive equilibrium to establish.

  • Reaction Termination & Rapid Filtration:

    • Halt the reaction by adding 5 mL of ice-cold buffer.

    • Rapidly filter the suspension through GF/C glass microfiber filters.

    • Causality: Ice-cold buffer instantly rigidifies the membrane and halts transporter kinetics, preventing the efflux of already-transported [3H] -Serotonin during the washing phase.

  • Quantification:

    • Wash filters thrice, transfer to scintillation vials, and measure retained radioactivity via liquid scintillation counting.

    • Calculate specific uptake by subtracting Tube C values from Tube A values.

Assay_Workflow Step1 Tissue Prep (Bovine Medulla) Step2 Vesicle Isolation Step1->Step2 Step3 Radioligand Incubation Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation Counting Step4->Step5

Step-by-step workflow for the radioligand vesicular uptake assay using chromaffin granules.

References

  • Characterization of a series of 3-amino-2-phenylpropene derivatives as novel bovine chromaffin vesicular monoamine transporter inhibitors Journal of Medicinal Chemistry URL: [Link]

  • Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry Medicinal Research Reviews URL: [Link]

  • The Vesicular Monoamine Transporter Psychiatric Times URL: [Link]

A Senior Application Scientist's Guide to Comparing the Inhibitory Potency of Triaminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. The triaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to form key interactions with a wide array of biological targets.[1] This guide moves beyond a simple catalog of compounds to provide an in-depth, comparative analysis of triaminopyrimidine analogs, focusing on the structural nuances that dictate their inhibitory potency against distinct enzyme classes. We will dissect the structure-activity relationships (SAR), present robust experimental data, and provide detailed, validated protocols to empower your own discovery programs.

Part 1: Allosteric Inhibition of Caspase-1 for Anti-Inflammatory Applications

The "Why": The Rationale for Targeting Caspase-1

Caspase-1 is a critical mediator of the innate immune response.[2] Its activation within a multi-protein complex called the inflammasome leads to the cleavage of pro-inflammatory cytokines (pro-IL-1β, pro-IL-18) and Gasdermin D.[3] The cleavage of Gasdermin D triggers a fiery form of cell death known as pyroptosis, releasing mature cytokines and perpetuating the inflammatory cycle.[3] Consequently, potent and specific inhibition of Caspase-1 is a highly sought-after therapeutic strategy for a host of inflammatory diseases. Triaminopyrimidine-based compounds have emerged as a promising class of non-competitive, allosteric inhibitors, offering a distinct mechanism from active-site directed agents.[2][4]

Comparative Inhibitory Potency of Caspase-1-Targeted Analogs

A series of analogs built around a core triaminopyrimidine scaffold demonstrates how subtle structural modifications can dramatically influence inhibitory potency. The data below compares analogs where modifications were made to a piperazine ring substituent.[3][4]

Compound IDKey Structural FeaturesLinkerTarget IC50 (Caspase-1) [nM]Citation(s)
CK-1-41 Ethylbenzene substituentEthylene56 ± 1[2]
AE-1-75 4-Tolyl (4-methylphenyl) substituentEthylene87 ± 9[3]
AE-2-7 4-Tolyl (4-methylphenyl) substituentMethylene100 ± 16[3]
AE-2-21 o-Tolyl (2-methylphenyl) substituentMethylene18 ± 0[3][4]
AE-2-48 4-Trifluoromethylphenyl substituentEthylene13 ± 2[3][4]
AE-2-32 2-Trifluoromethylphenyl substituentEthylene197 ± 25[3]

Expert Insights into Structure-Activity Relationships (SAR)

The data reveals several key SAR principles for this inhibitor class:

  • Linker Length is Critical : For most substituent pairs, an ethylene linker confers greater potency than a shorter methylene linker. For instance, the ethylene-linked 4-tolyl analog (AE-1-75, IC50 = 87 nM) is slightly more potent than its methylene-linked counterpart (AE-2-7, IC50 = 100 nM).[3] This suggests the longer linker allows the aryl group to achieve a more optimal orientation within the allosteric binding pocket.

  • Aryl Substitution Pattern Matters : The positioning of substituents on the aryl ring has a profound impact. The ortho-tolyl analog AE-2-21 (IC50 = 18 nM) is significantly more potent than the para-tolyl analog AE-2-7 (IC50 = 100 nM).[3] Similarly, the 4-CF3 analog AE-2-48 is the most potent compound identified (IC50 = 13 nM), whereas moving the electron-withdrawing CF3 group to the 2- or 3-position (AE-2-32, AE-1-77) dramatically reduces potency to ~190 nM.[3] This highlights a specific and constrained binding topography in the allosteric site.

Visualizing the Mechanism: Caspase-1 Activation and Inhibition

The following diagram illustrates the signaling cascade leading to inflammation and the point of intervention for the triaminopyrimidine inhibitors.

G cluster_0 Inflammasome Activation cluster_1 Inflammatory Outcomes cluster_2 Therapeutic Intervention PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1B Pro-IL-1β Casp1->ProIL1B Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1B IL-1β (Cytokine) ProIL1B->IL1B Pyroptosis Pyroptosis & Cytokine Release GSDMD->Pyroptosis Inhibitor Triaminopyrimidine Analog (e.g., AE-2-48) Inhibitor->Casp1 Allosteric Inhibition

Caption: Caspase-1 activation pathway and the allosteric point of inhibition.

Part 2: Competitive Inhibition of Dihydrofolate Reductase (DHFR)

The "Why": A Validated Target for Antimicrobials

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate synthesis pathway, responsible for producing tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.[5] Because this pathway is vital for cell proliferation, DHFR has been a long-standing and successful target for antimicrobial and anticancer therapies.[5][6] Triaminopyrimidine derivatives, most famously Trimethoprim, are designed to be structural mimics of the natural substrate, dihydrofolate, and act as competitive inhibitors.[7]

Comparative Potency and Selectivity of DHFR Inhibitors

For antimicrobial applications, inhibitor selectivity for the pathogen's DHFR over the human enzyme is paramount to minimize toxicity. The following data, derived from a study on Cryptosporidium parvum DHFR (CpDHFR), illustrates the challenge of balancing potency and selectivity.[7]

CompoundClassCpDHFR IC50 [µM]Human DHFR IC50 [µM]Selectivity Index (Human/Cp)Citation(s)
Trimethoprim Diaminopyrimidine~4.0>400>100[7]
Pyrimethamine DiaminopyrimidineN/AN/AN/A[7]
Trimetrexate Diaminoquinazoline<0.3<0.3~1 (Non-selective)[7]
Compound A Tricyclic Diaminopyrimidine0.1 - 1.00.1 - 1.0~1 (Non-selective)[7]
Compound B Tricyclic Diaminopyrimidine<0.1<0.1~1 (Non-selective)[7]

Note: Specific IC50 values for Pyrimethamine and representative tricyclic compounds were described in ranges in the source material.

Expert Insights into SAR and Selectivity

  • Potency vs. Selectivity Trade-off : While many of the tested di- and tricyclic diaminopyrimidine derivatives were significantly more potent against CpDHFR than Trimethoprim, they often lost the critical selectivity against human DHFR.[7] Trimetrexate and other potent analogs were found to be completely nonselective.[7]

  • The Value of the Lead Compound : Trimethoprim, despite its modest potency, emerged as the most promising lead from the initial screen due to its exceptional selectivity (>100-fold for the C. parvum enzyme over the human enzyme).[7] This underscores a fundamental principle in drug discovery: high potency is meaningless without an adequate therapeutic window, which is often dictated by selectivity.

Part 3: ATP-Competitive Inhibition of Protein Kinases

The "Why": Targeting Oncogenic Signaling at its Source

Protein kinases are a vast family of enzymes that regulate nearly all cellular processes by phosphorylating substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them one of the most important target classes in oncology.[1][8] Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The aminopyrimidine scaffold is a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a structural motif common to most ATP-competitive inhibitors.[9]

Comparative Potency of a PI3Kδ Inhibitor

Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase implicated in hematological malignancies and inflammatory diseases.[10] The 2,4,6-triaminopyrimidine core was used to develop potent and selective inhibitors of this target.[10][11]

Compound IDKey Structural FeaturesPI3Kδ IC50 [nM]PI3Kα IC50 [nM]PI3Kβ IC50 [nM]PI3Kγ IC50 [nM]Citation(s)
Compound 52 Quinazolinone-triaminopyrimidine11,20025018[11]

Expert Insights into Kinase Inhibition

  • Hinge-Binding is Key : The triaminopyrimidine core acts as the anchor for the molecule, securing it in the ATP-binding pocket. The potency and selectivity are then fine-tuned by the other parts of the molecule that extend into more variable regions of the active site.

  • Isoform Selectivity : Compound 52 demonstrates excellent potency for the target isoform PI3Kδ (IC50 = 1 nM) and good selectivity over the α and β isoforms.[11] While it also shows potency against the γ isoform, the overall profile was deemed favorable for further development.[11] Achieving selectivity among highly similar kinase family members is a major challenge in the field.

Visualizing the Mechanism: ATP-Competitive Kinase Inhibition

G cluster_0 Normal Function cluster_1 Inhibition Kinase Kinase Active Site Hinge Region ATP Pocket ATP ATP ATP->Kinase:pocket Binds Inhibitor Triaminopyrimidine Inhibitor Inhibitor->Kinase:pocket Competes & Binds

Caption: Competitive inhibition at the kinase ATP-binding site.

Part 4: Experimental Methodologies for Assessing Inhibitory Potency

To ensure data is reliable and comparable, standardized and validated experimental protocols are essential. Here, we provide step-by-step workflows for determining both biochemical and cellular inhibitory potency.

Workflow 1: Determining Biochemical IC50 via In Vitro Enzymatic Assay

The "Why": This assay directly measures the effect of a compound on the activity of a purified, isolated enzyme. It is the gold standard for determining on-target potency (IC50) and mechanism of action (e.g., competitive, allosteric). We will describe a generic fluorescence-based assay, which is readily adaptable to high-throughput screening.

Step-by-Step Protocol:

  • Reagent Preparation :

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The exact components must be optimized for the specific enzyme.

    • Prepare a stock solution of the purified enzyme in Assay Buffer.

    • Prepare a stock solution of the enzyme's substrate (e.g., a fluorogenic peptide for a protease like Caspase-1 or a protein substrate for a kinase) in Assay Buffer.

    • Prepare a 10 mM stock solution of the triaminopyrimidine analog in 100% DMSO. Perform a serial dilution series in DMSO to create compound concentrations for the dose-response curve (e.g., from 1 mM to 10 nM).

  • Assay Plate Setup :

    • Use a 384-well, black, flat-bottom plate for fluorescence assays.

    • Add 1 µL of each serially diluted compound solution to the appropriate wells.

    • Add 1 µL of DMSO only to "positive control" (100% activity) and "negative control" (0% activity) wells.

  • Enzyme and Inhibitor Pre-incubation :

    • Add 25 µL of the enzyme solution to all wells except the negative controls. Add 25 µL of Assay Buffer to the negative control wells.

    • Gently mix the plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction :

    • Add 25 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition :

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths for the fluorogenic substrate. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis :

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_neg_control) / (V_pos_control - V_neg_control)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

Workflow 2: Determining Cellular IC50 via Cell Viability/Proliferation Assay (MTT Assay)

The "Why": A potent biochemical inhibitor may not be effective in a cellular context due to poor membrane permeability, efflux by cellular pumps, or metabolic degradation. This assay determines a compound's ability to inhibit a cellular process (like proliferation) that is dependent on the target enzyme.[8]

Step-by-Step Protocol:

  • Cell Culture :

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in appropriate growth medium in a 96-well plate. Seed at a density that ensures logarithmic growth during the experiment.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment :

    • Prepare a serial dilution of the triaminopyrimidine analog in the growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation :

    • Incubate the cells for a period relevant to the cell doubling time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

    • Incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization :

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition :

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[8]

Visualizing the Workflow: Inhibitor Discovery Funnel

G cluster_0 Discovery & Screening cluster_1 Validation & Characterization cluster_2 Lead Optimization A Compound Library (Triaminopyrimidine Analogs) B High-Throughput Screen (HTS) Biochemical Assay A->B C Hit Identification (Compounds with >50% Inhibition) B->C D IC50 Determination (Biochemical Dose-Response) C->D E Cellular Potency Assay (e.g., MTT, NanoBRET) D->E F Selectivity Profiling (Panel of Related Enzymes) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Design & Synthesize New Analogs G->H I Lead Candidate G->I H->D

Caption: A typical workflow for the discovery of novel inhibitors.

Conclusion

The triaminopyrimidine scaffold is a remarkably versatile starting point for the development of potent and selective enzyme inhibitors. As demonstrated, its derivatives can be tailored to target diverse enzyme classes through distinct mechanisms, from allosteric inhibition of caspases to competitive inhibition of DHFR and protein kinases. A successful drug discovery campaign hinges not only on synthesizing potent molecules but on a deep understanding of their structure-activity relationships and the rigorous application of validated biochemical and cellular assays to guide optimization. By integrating these principles, researchers can effectively harness the power of this privileged scaffold to develop next-generation therapeutics.

References

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (n.d.). National Center for Biotechnology Information.
  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase - PMC. (n.d.). National Center for Biotechnology Information.
  • Expansion of the Structure-Activity Relationship Profile of Triaminopyrimidines as Inhibitors of Caspase-1. (2024). PubMed.
  • Expansion of the Structure–Activity Relationship Profile of Triaminopyrimidines as Inhibitors of Caspase‐1 | Request PDF. (2020). ResearchGate.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Synthesis of Triaminopyrimidine Derivatives for Inhibition of Inflammatory Caspases. (n.d.). Digital Commons@DePaul.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. (2016). PubMed.
  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. (2016). Journal of Medicinal Chemistry.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega.
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S..
  • Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Enzymatic investigation of the inhibitory effect of a novel of 2,4 diaminopyrimidine with a 1,2,4 oxadiazole linker on Staphylococcus aureus Dihydrofolate reductase. (n.d.). ASBMB.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. (2021). MDPI.
  • A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. (n.d.). Benchchem.

Sources

Safety Operating Guide

Advanced Safety & Operational Guide: Handling 3-(Amino(cyclopropyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, bifunctional building blocks, the safe handling of highly reactive intermediates becomes a critical operational mandate. 3-(Amino(cyclopropyl)methyl)aniline (CAS: 1213508-02-1 for the S-enantiomer) is a prime example of a high-value, high-risk compound[1]. Featuring both a primary aromatic amine (the aniline core) and a primary aliphatic amine (the cyclopropylmethylamine side chain), this molecule presents unique synthetic versatility alongside severe toxicological hazards.

This guide provides researchers and safety officers with a field-proven, self-validating framework for the personal protective equipment (PPE), handling, and disposal of this specific aniline derivative.

Mechanistic Toxicology: The "Why" Behind the Hazard

To design an effective PPE architecture, we must first understand the causality of the hazard. Aniline derivatives are highly lipophilic, allowing them to rapidly bypass the stratum corneum (skin) and standard laboratory elastomers[2].

Once absorbed via dermal contact or inhalation, the aniline core undergoes cytochrome P450-mediated N-hydroxylation in the liver. The resulting N-hydroxylamine metabolites enter the bloodstream, where they initiate a vicious redox cycle within red blood cells. This cycle oxidizes ferrous hemoglobin (Fe²⁺) into ferric methemoglobin (Fe³⁺), a form incapable of binding oxygen, leading to rapid systemic hypoxia and cyanosis[2][3].

Methemoglobinemia A 3-(Amino(cyclopropyl)methyl)aniline (Dermal/Inhalation Exposure) B Hepatic Cytochrome P450 (N-hydroxylation) A->B Rapid Absorption C N-Hydroxylamine Metabolite B->C Enzymatic Oxidation D Red Blood Cell Entry C->D Systemic Circulation E Hemoglobin (Fe2+) Oxidation D->E Intracellular Redox Cycling F Methemoglobin (Fe3+) (Impaired O2 Transport) E->F Electron Transfer G Hypoxia & Cyanosis F->G Tissue Asphyxia

Pathophysiological mechanism of aniline-induced methemoglobinemia and systemic hypoxia.

Quantitative Toxicological Thresholds

Understanding the clinical manifestations of methemoglobinemia is critical for emergency response. The following table summarizes the physiological impact of aniline exposure[2][3]:

Methemoglobin (%)Clinical ManifestationsRequired Medical Intervention
1 - 15% Asymptomatic, slight grayish skin tintMonitor patient in fresh air
15 - 30% Cyanosis (bluish lips/fingers), chocolate-brown bloodAdminister high-flow supplemental oxygen
30 - 50% Dyspnea, tachycardia, dizziness, severe fatigueIntravenous Methylene Blue (Antidote)
> 50% CNS depression, seizures, arrhythmias, comaAdvanced life support, exchange transfusion

Personal Protective Equipment (PPE) Architecture

A common failure point in laboratory safety is the assumption that standard nitrile gloves provide adequate protection against aromatic amines. Aniline derivatives rapidly permeate thin nitrile (<5 mil)[4]. Therefore, PPE must be scaled to the operational volume and the physical state of the compound.

Operational ScaleGlove SpecificationRespiratory ProtectionBody ProtectionEye/Face Protection
Analytical (<1g) Double Nitrile (Outer layer >8 mil)Fume Hood (Face velocity >100 fpm)Standard Cotton Lab CoatChemical Splash Goggles
Preparative (1-100g) Butyl Rubber over inner NitrileFume Hood + Half-mask APR (Organic Vapor)Tyvek® / ChemMAX® ApronGoggles + Face Shield
Bulk / Spill (>100g) Heavy Butyl Rubber (>15 mil)Positive-Pressure SCBAFull ChemMAX® Encapsulated SuitFull-Face Respirator

Self-Validating Operational Protocol: Preparative Scale Handling

To ensure absolute trustworthiness, laboratory protocols must be self-validating—meaning the procedure inherently checks its own success and containment.

Step 1: Environmental & PPE Validation

  • Action: Verify fume hood continuous flow monitor reads >100 fpm. Inspect butyl rubber gloves using the "inflation test" (trap air and squeeze to check for pinhole leaks).

  • Causality: Aniline vapors are heavier than air and will pool in low-lying areas if exhaust is insufficient[2]. Pinhole leaks in gloves provide a direct route for dermal absorption.

Step 2: Material Transfer & Weighing

  • Action: Place the sealed chemical container into the fume hood. Use an anti-static, grounded spatula to transfer the solid/viscous liquid to a pre-tared vial.

  • Causality: Static discharge can aerosolize fine powders or ignite concentrated vapors.

Step 3: Decontamination & Validation (The Self-Validating Step)

  • Action: Wipe down the balance and surrounding hood surface with a 1M Hydrochloric Acid (HCl) solution, followed by a distilled water wipe.

  • Causality: The aliphatic and aromatic amines are rapidly protonated by the acid, converting the lipophilic freebase into a highly water-soluble hydrochloride salt, preventing volatilization and allowing easy physical removal.

  • Validation: Swipe the cleaned area with a colorimetric amine-detecting swab or universal pH paper. A neutral reading confirms the complete removal of the basic amine residue.

Emergency Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required to prevent vapor off-gassing and secondary contamination of response personnel[2].

SpillResponse Start Spill Detected: 3-(Amino(cyclopropyl)methyl)aniline Evac Evacuate Immediate Area & Assess Scale Start->Evac PPE Don Emergency PPE (SCBA, Butyl Gloves, HazMat Suit) Evac->PPE Contain Contain Spill (Inert Absorbent / Vermiculite) PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Decon Decontaminate Surfaces (Mild Acid Wash / Water) Collect->Decon Vent Ventilate Area & Monitor Air Quality Decon->Vent

Step-by-step emergency response workflow for hazardous aniline derivative spills.

Spill Response Methodology:
  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity. Do not allow anyone to walk through the spill area, as contaminated footwear will spread the hazard[5].

  • Don Emergency PPE: Responders must equip Butyl rubber gloves and, for large spills, a self-contained breathing apparatus (SCBA)[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Never use combustible materials like sawdust, as the compound may react or spontaneously ignite under certain conditions[4].

  • Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill zone with a 5% acetic acid or 1M HCl solution to protonate residual amines, followed by a copious water rinse[5].

Waste Management & Disposal

Improper disposal of 3-(Amino(cyclopropyl)methyl)aniline can lead to severe environmental toxicity and regulatory violations.

  • Segregation: Never mix aniline waste with strong oxidizers (e.g., nitric acid, peroxides), as this can trigger violent exothermic reactions.

  • Labeling: Waste containers must be explicitly labeled: "Hazardous Waste: Toxic Aromatic Amines / Methemoglobinemia Hazard."

  • Destruction: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration (minimum 1000°C) equipped with nitrogen oxide (NOx) scrubbers to prevent the release of toxic combustion byproducts.

References

  • ChemScene. "1213508-02-1 | (S)-3-(amino(cyclopropyl)methyl)aniline". ChemScene.
  • Centers for Disease Control and Prevention (CDC). "Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR". CDC.gov.
  • National Institutes of Health (NIH) / PubMed. "Aniline derivative-induced methemoglobin in rats". PubMed.
  • Cole-Parmer. "Material Safety Data Sheet - N,N-Diethylaniline". Cole-Parmer.
  • Tennessee Tech University. "Material Safety Data Sheet: Aniline". TN.edu.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.